Technical Documentation Center

[1,1'-Biphenyl]-4-yl sulfurofluoridate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1,1'-Biphenyl]-4-yl sulfurofluoridate
  • CAS: 51451-35-5

Core Science & Biosynthesis

Foundational

The Aqueous and Biological Stability of [1,1'-Biphenyl]-4-yl Sulfurofluoridate: A Technical Guide to SuFEx Probes

Abstract / Executive Summary [1,1'-Biphenyl]-4-yl sulfurofluoridate (CAS 51451-35-5) represents a privileged pharmacophore and chemical biology probe warhead[1]. Driven by Sulfur(VI) Fluoride Exchange (SuFEx) click chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract / Executive Summary [1,1'-Biphenyl]-4-yl sulfurofluoridate (CAS 51451-35-5) represents a privileged pharmacophore and chemical biology probe warhead[1]. Driven by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, aryl fluorosulfates have revolutionized covalent drug discovery by offering near-perfect chemical stability in aqueous media, contrasting sharply with traditional, highly reactive electrophiles like sulfonyl chlorides[2]. This whitepaper dissects the mechanistic causality behind the stability of [1,1'-Biphenyl]-4-yl sulfurofluoridate, provides self-validating experimental workflows for stability assessment, and details its compatibility with complex biological buffers and proteomes.

Introduction to Aryl Fluorosulfates & SuFEx Chemistry

In covalent drug discovery and activity-based protein profiling (ABPP), the choice of electrophile dictates the balance between reactivity and stability.[1,1'-Biphenyl]-4-yl sulfurofluoridate is a prototypical aryl fluorosulfate (Ar-OSO₂F)[1]. Unlike sulfonyl fluorides (R-SO₂F), which are moderately reactive, or sulfonyl chlorides (R-SO₂Cl), which hydrolyze rapidly in water, aryl fluorosulfates sit at the apex of the stability hierarchy of demure electrophiles[2][3].

The S(VI)-F bond in aryl fluorosulfates is exceptionally resilient to oxidation, reduction, and thermolysis[2]. The functional group remains entirely intact in aqueous solutions at neutral pH, even in the presence of highly nucleophilic amino acids (e.g., lysine, serine, threonine, and tyrosine) or reduced glutathione[3][4].

Mechanistic Causality of Stability in Aqueous Media

The chemical inertness of [1,1'-Biphenyl]-4-yl sulfurofluoridate in aqueous media is rooted in its electronic and steric properties:

  • π-Donation and Oxidation State: The high oxidation state of the S(VI) center is stabilized by the strong electronegativity of the fluorine atom. Furthermore, π-donation from the fluorine atom to the sulfur center significantly attenuates the electrophilicity of the sulfur atom, making it far less susceptible to spontaneous nucleophilic attack by water or hydroxide ions[5].

  • High Kinetic Barrier for Hydrolysis: Fluorine is a notoriously poor leaving group in S(VI) chemistry unless specifically activated. Spontaneous hydrolysis requires overcoming a massive kinetic barrier[2].

  • Context-Dependent Activation: The Ar-OSO₂F group only becomes reactive when it encounters a specific microenvironment. In biological systems, this typically involves a protein binding pocket that provides a hydrogen-bonding network (e.g., via an arginine residue) to extract the departing fluoride ion, while simultaneously lowering the pKa of a juxtaposed nucleophile (like a tyrosine phenol group)[3][6]. For instance, biphenyl aryl fluorosulfates have been shown to selectively react with a tyrosine residue in the binding site of cellular retinoic acid binding protein 2 (CRABP2)[6].

G A [1,1'-Biphenyl]-4-yl sulfurofluoridate B Aqueous Media / Buffers (pH 1-8) A->B Incubation D Target Protein Pocket (H-bond network + Tyr/Lys) A->D Specific Binding C Stable / Unreactive (No Hydrolysis) B->C High Kinetic Barrier E Covalent SuFEx Conjugation (F- elimination) D->E Microenvironment Activation

Fig 1. Context-dependent SuFEx reactivity and stability of aryl fluorosulfates.

Quantitative Data on Stability

The stability of aryl fluorosulfates like[1,1'-Biphenyl]-4-yl sulfurofluoridate has been rigorously profiled across various extreme and physiological conditions[3][4][5]. The table below synthesizes the degradation profile of the Ar-OSO₂F pharmacophore.

Condition / MediaTemperatureDurationIntact Compound (%)Mechanistic Observation
PBS Buffer (pH 7.4) 37 °C7 Days> 95%Completely inert under physiological conditions[4].
Human Serum 37 °C12 Hours> 95%Resists enzymatic degradation and serum nucleophiles[3][5].
Cell Lysate 37 °C48 Hours> 90%High proteome compatibility; no off-target background labeling[5].
Aqueous HCl (1 M) 25 °C24 Hours> 95%Exceptional stability against strong acid hydrolysis[4].
Basic Buffer (pH 10) 25 °C24 Hours~ 90%Slow hydrolysis observed due to high hydroxide concentration[4].
Refluxing Aniline 184 °C3 Hours> 99%Survives extreme thermal and nucleophilic stress[3][4].
50% TFA in DCM 25 °C24 Hours> 95%Compatible with solid-phase peptide synthesis cleavage[4].
Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility in drug development, assessing the stability of [1,1'-Biphenyl]-4-yl sulfurofluoridate requires a self-validating LC-MS/MS workflow. The following protocol is designed to prevent false-positive degradation readings caused by matrix effects or improper quenching.

Protocol 1: LC-MS/MS Stability Assay in Biological Buffers and Serum Objective: Quantify the half-life and intact percentage of the fluorosulfate in PBS (pH 7.4) and human serum.

  • Stock Preparation: Dissolve[1,1'-Biphenyl]-4-yl sulfurofluoridate in LC-MS grade DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization before introduction into aqueous media, preventing precipitation which could be misread as degradation.

  • Matrix Spiking: Dilute the stock to a final concentration of 5 µM in either PBS (pH 7.4) or pooled human serum. Ensure the final DMSO concentration does not exceed 1% (v/v) to maintain protein integrity in the serum cohort.

  • Incubation & Aliquoting: Incubate the mixtures at 37 °C in a thermoshaker at 300 rpm. Withdraw 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Quenching (Critical Step): Immediately quench each 50 µL aliquot by adding 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., a heavy-isotope labeled analog). Causality: Ice-cold MeCN instantly denatures serum proteins, halting any potential enzymatic activity, and precipitates them out of solution, preventing LC column clogging.

  • Extraction & Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the clear supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 reverse-phase column. Monitor the parent mass transition of the intact fluorosulfate. Calculate the percentage remaining by normalizing the peak area ratio (analyte/internal standard) at each time point against the t=0 hour control.

Workflow Step1 1. Stock Preparation (10 mM in DMSO) Step2 2. Matrix Spiking (5 µM in PBS/Serum, 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0 to 48 hours) Step2->Step3 Step4 4. MeCN Quenching (Protein precipitation + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify intact Ar-OSO2F) Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow for assessing fluorosulfate stability.

Protocol 2: The "Refluxing Aniline" Stress Test Objective: Validate the absolute chemical inertness of the S(VI)-F bond against strong nucleophiles.

  • Combine 5 mM of [1,1'-Biphenyl]-4-yl sulfurofluoridate with pure aniline in a round-bottom flask.

  • Heat the mixture to reflux (approx. 184 °C) under a nitrogen atmosphere for 3 hours[3][4].

  • Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to remove excess aniline.

  • Analyze the organic layer via ¹⁹F-NMR and HPLC. Expected Result: The ¹⁹F-NMR signal (typically around +35 to +40 ppm for Ar-OSO₂F) remains unchanged, and >99% of the starting material is recovered, proving that the fluorosulfate does not react with primary amines in the absence of a SuFEx catalyst or activating microenvironment[3][4].

Biological Buffer & Proteome Compatibility

The stability of [1,1'-Biphenyl]-4-yl sulfurofluoridate extends beyond simple aqueous buffers; it is highly compatible with complex biological milieus.

  • Resistance to Glutathione: In the highly reducing environment of the cytosol, electrophiles often fall victim to rapid scavenging by reduced glutathione (GSH). Aryl fluorosulfates exhibit no reactivity toward 5 mM GSH in pH 7.4 buffer over 24 hours[4].

  • Proteome-Wide Inertness: When incubated with whole-cell lysates, aryl fluorosulfates do not indiscriminately label the proteome. They remain "dark" until they bind to a specific target protein that provides the exact spatial arrangement of residues required to activate the S-F bond[2][7]. This latent reactivity is what makes them ideal for targeted covalent inhibitors (TCIs) and in vivo PET imaging agents (e.g., ¹⁸F-labeled fluorosulfates)[3][4].

  • Formulation Compatibility: Because of their stability, these compounds can be formulated in standard aqueous vehicles (e.g., saline with low percentages of Tween-80 or PEG400) for in vivo dosing without fear of premature hydrolysis[3].

Conclusion[1,1'-Biphenyl]-4-yl sulfurofluoridate exemplifies the paradigm-shifting nature of SuFEx click chemistry in chemical biology. Its absolute stability in aqueous media, acidic environments, and complex biological buffers—coupled with its latent reactivity—solves the historical dichotomy between electrophile stability and potency. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently deploy aryl fluorosulfates in high-throughput screening, chemoproteomics, and late-stage drug development.
References
  • Title: [1,1'-Biphenyl]-4-yl sulfurofluoridate | C12H9FO3S | CID 21790636 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Click Chemistry Expedited Radiosynthesis: Sulfur [18F]fluoride Exchange of Aryl Fluorosulfates Source: ChemRxiv URL: [Link]

  • Title: Sulfur fluoride exchange Source: PMC - NIH URL: [Link]

  • Title: Fluorosulfate as a Latent Sulfate in Peptides and Proteins Source: PMC - NIH URL
  • Title: Emerging Utility of Fluorosulfate Chemical Probes Source: PMC - NIH URL
  • Title: A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Exploratory

Reactivity profile of aryl fluorosulfates like [1,1'-Biphenyl]-4-yl sulfurofluoridate

An In-depth Technical Guide to the Reactivity Profile of Aryl Fluorosulfates Executive Summary Aryl fluorosulfates have rapidly emerged from relative obscurity to become a powerhouse functional group in chemical biology,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Reactivity Profile of Aryl Fluorosulfates

Executive Summary

Aryl fluorosulfates have rapidly emerged from relative obscurity to become a powerhouse functional group in chemical biology, drug discovery, and materials science. Characterized by a unique balance of stability and "tunable" reactivity, these compounds serve as exceptional latent electrophiles. Their engagement in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry allows for the formation of robust covalent linkages with biological macromolecules under specific, context-dependent conditions. This guide provides an in-depth exploration of the reactivity profile of aryl fluorosulfates, with a particular focus on the archetypal probe, [1,1'-Biphenyl]-4-yl sulfurofluoridate. We will dissect the principles governing their stability, the mechanism of their activation, and their application as covalent probes and inhibitors, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage this remarkable chemotype.

Introduction: The Rise of a Privileged Electrophile

The development of selective covalent inhibitors and chemical probes has traditionally been dominated by electrophiles targeting the hyper-nucleophilic cysteine residue. While effective, this has left much of the proteome inaccessible. The search for electrophiles capable of targeting other nucleophilic amino acids (lysine, tyrosine, serine, histidine) under physiological conditions, without exhibiting promiscuous reactivity, has been a significant challenge.

The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by Sharpless and coworkers in 2014 marked a paradigm shift.[1] At the heart of this new click chemistry family are aryl fluorosulfates (Ar-O-SO₂F), which are remarkably stable yet can be "activated" to react with nucleophiles.[2] Unlike their more reactive sulfonyl fluoride (Ar-SO₂F) cousins, aryl fluorosulfates possess an ameliorated electrophilicity at the sulfur atom due to oxygen-mediated resonance, rendering them inert in most biological milieu.[3] This unique feature of being "selectively reactive" only in specific environments, such as a protein's binding pocket, makes them ideal for designing highly selective covalent agents.[4]

[1,1'-Biphenyl]-4-yl sulfurofluoridate has become a cornerstone for studying this reactivity, serving as a simple yet effective probe that has helped to uncover the principles of aryl fluorosulfate engagement with protein targets.[5]

Core Reactivity Profile: Stability Meets Latent Electrophilicity

The utility of aryl fluorosulfates is rooted in the robust nature of the sulfur-fluorine bond, which remains dormant until a specific set of conditions are met.

The S(VI)-F Bond: An Anchor of Stability

Aryl fluorosulfates are exceptionally stable compounds. They are resistant to hydrolysis under both neutral and acidic conditions, and can withstand elevated temperatures and a wide range of chemical reagents.[6][7][8] For instance, phenyl fluorosulfate shows negligible degradation after 24 hours in 1 M aqueous HCl and remains intact even when refluxed in aniline (184 °C).[6] This stability is significantly greater than that of related sulfonyl halides and even aryl sulfonyl fluorides (Ar-SO₂F), making them easy to handle, purify, and store.[7][9]

Latent Reactivity and Context-Dependent Activation

The genius of the aryl fluorosulfate group lies in its latent electrophilicity. While kinetically stable in solution, it can be "switched on" by the unique microenvironment of a protein binding pocket.[3][4] This activation is not due to a general catalytic mechanism but rather a "proximity-enabled" reaction. Successful covalent modification requires:

  • Reversible Binding: The aryl fluorosulfate-containing molecule must first bind non-covalently to the target protein with sufficient affinity and residence time.

  • Precise Juxtaposition: The S(VI)-F moiety must be positioned precisely next to a nucleophilic amino acid residue (e.g., Tyr, Lys, Ser, His).[10][11]

  • Transition-State Stabilization: Neighboring amino acid side chains, often basic residues like arginine or lysine, facilitate the reaction by stabilizing the departing fluoride anion through hydrogen bonding and/or by increasing the nucleophilicity of the attacking residue by altering its pKa.[2][5][12]

This trifecta of requirements ensures that the reaction is highly selective for the intended target, with minimal off-target labeling.[12][13]

G cluster_0 Protein Binding Pocket Probe Aryl Fluorosulfate Probe TargetResidue Nucleophilic Residue (Tyr, Lys, Ser) Probe->TargetResidue 1. Reversible Binding & Juxtaposition CovalentAdduct Covalent Protein-Probe Adduct TargetResidue->Probe 3. Nucleophilic Attack (SuFEx) ActivatingResidue Activating Residue (Arg, His) ActivatingResidue->Probe 2. H-Bonding to Fluoride (Transition State Stabilization) dummy->CovalentAdduct Reaction

Figure 1. Mechanism of context-dependent activation of an aryl fluorosulfate within a protein binding site.

The Cornerstone Reaction: Sulfur(VI) Fluoride Exchange (SuFEx)

SuFEx is a click chemistry reaction that involves the displacement of the fluoride from a sulfur(VI) center by a nucleophile. This process is highly efficient and forms exceptionally stable sulfonate or sulfamide linkages.

Mechanism and Selectivity

The SuFEx reaction with a protein nucleophile (Nu-H) proceeds via nucleophilic attack on the electrophilic sulfur atom, with the concomitant release of a fluoride ion, which is protonated to form HF.

Ar-O-SO₂-F + Prot-Nu-H → Ar-O-SO₂-Nu-Prot + H-F

Aryl fluorosulfates exhibit a distinct chemoselectivity, preferentially reacting with the side chains of tyrosine and lysine, and to a lesser extent, serine and histidine.[3][4] This is in stark contrast to many common electrophiles that primarily target cysteine. This expanded palette of targetable residues opens up new avenues for probe design and drug discovery.

Electrophilic WarheadPrimary Target ResiduesStability in Buffer (pH 7.4)Notes
Aryl Fluorosulfate Tyr, Lys, Ser, HisVery HighLatent reactivity, requires binding pocket activation.[6][8]
Aryl Sulfonyl FluorideTyr, Lys, Ser, His, CysModerate to LowMore reactive than fluorosulfates, can be less selective.[3][9]
AcrylamideCysModerateWidely used, can react with other nucleophiles.
ChloroacetamideCys, HisModerateClassic alkylating agent.
Table 1. Comparison of common electrophilic warheads used in chemical biology.
Application in Ultrafast Radiosynthesis: [¹⁸F]SuFEx

A remarkable extension of SuFEx is the isotopic exchange of ¹⁹F with the positron-emitting isotope ¹⁸F. This reaction allows for the ultrafast and efficient radiosynthesis of aryl [¹⁸F]fluorosulfates for Positron Emission Tomography (PET) imaging.[6] The process can be fully automated, achieving excellent radiochemical yields (often >95%) at room temperature in under a minute, and requires only simple cartridge purification.[6][14] This breakthrough dramatically simplifies the production of PET tracers, accelerating preclinical and clinical research.

Case Study: [1,1'-Biphenyl]-4-yl sulfurofluoridate

This simple biphenyl probe has been instrumental in the "Inverse Drug Discovery" approach, a strategy where a reactive compound is used to find its protein targets within the complex cellular environment.[4]

Chemoproteomic Profiling

In a seminal study, an alkyne-tagged version of biphenyl fluorosulfate was used to survey the proteome for reactive partners.[5] This work revealed a striking selectivity for a small subset of the intracellular lipid binding protein (iLBP) family, most notably Cellular Retinoic Acid Binding Protein 2 (CRABP2).

Structural Basis for Selective Reactivity

X-ray crystallography of the covalent adduct between the biphenyl fluorosulfate probe and CRABP2 provided atomic-level insights into the activation mechanism.[5] The biphenyl core fits snugly into the hydrophobic binding pocket of CRABP2, positioning the fluorosulfate group directly adjacent to a key tyrosine residue (Tyr134). An arginine residue (Arg132) in the vicinity forms a hydrogen bond with the fluorine atom of the fluorosulfate, stabilizing the transition state and facilitating the departure of the fluoride ion upon nucleophilic attack by the tyrosine. This structure perfectly illustrates the principles of proximity-enabled, context-dependent reactivity.

Experimental Methodologies and Protocols

Harnessing the power of aryl fluorosulfates requires robust synthetic and analytical methods.

Protocol 1: Synthesis of an Aryl Fluorosulfate

This protocol describes a general method for the synthesis of aryl fluorosulfates from the corresponding phenol using sulfuryl fluoride (SO₂F₂) gas.[3][7]

Warning: Sulfuryl fluoride is a toxic gas and should be handled only in a well-ventilated fume hood by trained personnel.

Materials:

  • Phenol substrate (e.g., 4-hydroxybiphenyl) (1.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Sulfuryl fluoride (SO₂F₂) gas

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., Schlenk flask or sealed tube) equipped with a magnetic stir bar

Procedure:

  • Dissolve the phenol substrate (1.0 eq) in anhydrous DCM in the reaction vessel under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Carefully introduce sulfuryl fluoride gas into the headspace of the reaction vessel (a balloon or a gas cylinder with a regulator can be used). Ensure the vessel is properly sealed to maintain a positive pressure.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully vent the excess SO₂F₂ gas into a basic scrubber (e.g., a solution of NaOH).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure aryl fluorosulfate.

Protocol 2: Workflow for Chemoproteomic Target Identification

This protocol outlines the "Inverse Drug Discovery" workflow to identify protein targets of an aryl fluorosulfate probe containing a bioorthogonal handle (e.g., an alkyne).[4]

G A 1. Incubate Cell Lysate with Alkyne-Probe B 2. CuAAC Click Reaction with Azide-Biotin A->B C 3. Streptavidin Affinity Purification B->C D 4. On-Bead Digestion (Trypsin) C->D E 5. LC-MS/MS Analysis D->E F 6. Identify & Quantify Enriched Proteins E->F

Figure 2. Workflow for identifying protein targets of an aryl fluorosulfate probe using chemoproteomics.

Procedure:

  • Lysate Incubation: Treat a soluble cell lysate with the alkyne-functionalized aryl fluorosulfate probe (and a vehicle control) for a defined period (e.g., 1-2 hours) at 37 °C to allow for covalent modification of target proteins.

  • Click Chemistry: To the probe-treated lysate, add a reporter tag such as azide-biotin, along with copper(I) catalyst (e.g., CuSO₄/TBTA/sodium ascorbate) to initiate the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This appends a biotin handle to the probe-labeled proteins.

  • Affinity Enrichment: Incubate the biotinylated lysate with streptavidin-coated agarose beads to capture the probe-protein adducts.

  • Washing: Thoroughly wash the beads with a series of stringent buffers (e.g., containing high salt and detergents like SDS) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and treat with a protease, typically trypsin, to digest the captured proteins into peptides.

  • Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. These enriched proteins represent the candidate targets of the aryl fluorosulfate probe.

Future Outlook

The unique reactivity profile of aryl fluorosulfates continues to open new frontiers. Their application in the development of targeted protein degraders (PROTACs), the site-specific modification of biotherapeutics, and the creation of novel polymers and materials is rapidly expanding. As our understanding of the subtle factors that govern their activation deepens, so too will our ability to design highly sophisticated chemical tools and next-generation therapeutics. The aryl fluorosulfate is no longer a chemical curiosity but a validated and versatile functional group poised for widespread adoption across the chemical and biological sciences.

References

  • Nain-Perez, A., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. [Link][3][10][11]

  • Kelly, J. W., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue. Journal of the American Chemical Society. [Link][5]

  • Zheng, Q., et al. (2021). Sulfur [¹⁸F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Nature Chemistry. [Link][6][14]

  • Li, G., et al. (2020). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Chemical Society Reviews. [Link][15][16][17]

  • Liu, Z., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link][18]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry. Angewandte Chemie International Edition. [Link][1]

  • Mortenson, D. E., et al. (2018). “Inverse Drug Discovery” Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates. Journal of the American Chemical Society. [Link][4]

  • Gao, B., et al. (2019). A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans. ACS Chemical Biology. [Link][7]

  • Pellecchia, M., et al. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters. [Link][9]

  • Am Ende, C. W., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem. [Link][12][13]

  • Wu, P., Sharpless, K. B., & Yang, G. (2020). Click Chemistry Expedited Radiosynthesis: Sulfur [¹⁸F]fluoride Exchange of Aryl Fluorosulfates. ChemRxiv. [Link][2]

  • PubChem. [1,1'-Biphenyl]-4-yl sulfurofluoridate. National Center for Biotechnology Information. [Link][19]

  • Chen, W., et al. (2021). Identification of simple arylfluorosulfates as potent agents against resistant bacteria. Proceedings of the National Academy of Sciences. [Link][20]

  • Ge, F., et al. (2021). Synthesis and structure-activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. RSC Medicinal Chemistry. [Link][21]

  • De Borggraeve, W. M., et al. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic Letters. [Link][22]

Sources

Foundational

Safety data, toxicity, and handling guidelines for[1,1'-Biphenyl]-4-yl sulfurofluoridate

An In-depth Technical Guide to the Safe Handling of [1,1'-Biphenyl]-4-yl sulfurofluoridate This guide provides comprehensive safety data, toxicity information, and detailed handling protocols for [1,1'-Biphenyl]-4-yl sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of [1,1'-Biphenyl]-4-yl sulfurofluoridate

This guide provides comprehensive safety data, toxicity information, and detailed handling protocols for [1,1'-Biphenyl]-4-yl sulfurofluoridate. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Physicochemical Properties

[1,1'-Biphenyl]-4-yl sulfurofluoridate, a member of the sulfonyl fluoride class of compounds, is increasingly utilized in chemical biology and drug discovery, notably as a connector in "click chemistry" applications for assembling molecules with proteins or nucleic acids.[1] The sulfonyl fluoride moiety is valued for its specific reactivity with certain amino acid residues.[2] Understanding its fundamental properties is the first step toward safe handling.

Table 1: Physicochemical Properties of [1,1'-Biphenyl]-4-yl sulfurofluoridate

PropertyValueSource(s)
Synonyms Biphenyl-4-sulfonyl fluoride, 4-Biphenylsulfonyl fluoride[3][4]
CAS Number 325-04-2[1][4]
Molecular Formula C₁₂H₉FO₂S[1][3]
Molecular Weight 236.26 g/mol [1]
Appearance Solid, powder[1][4]
Melting Point 75-80 °C[1]
InChI Key PNFCPDDYELHQKF-UHFFFAOYSA-N[1][3]

Hazard Identification and GHS Classification

[1,1'-Biphenyl]-4-yl sulfurofluoridate is classified as a hazardous substance. The primary dangers are its corrosive nature and potential toxicity. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

Table 2: GHS Hazard Classification

ClassificationHazard CodeHazard StatementPictogramSource(s)
Skin Corrosion, Category 1BH314Causes severe skin burns and eye damage.GHS05 (Corrosion)[1]
Serious Eye Damage, Category 1H318Causes serious eye damage.GHS05 (Corrosion)[5]
Acute Toxicity, Oral (Harmful)H302Harmful if swallowed.GHS07 (Exclamation Mark)[4]
Acute Toxicity, Dermal (Harmful)H312Harmful in contact with skin.GHS07 (Exclamation Mark)[4]
Acute Toxicity, Inhalation (Harmful)H332Harmful if inhaled.GHS07 (Exclamation Mark)[4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation.GHS07 (Exclamation Mark)[4]

The most significant and immediate risk when handling this compound is severe corrosion.[1] The H314 classification indicates that upon contact, the substance can cause irreversible damage to the skin and eyes. This is a critical consideration for all handling procedures and mandates the use of robust personal protective equipment.

Toxicological Profile: Understanding the Risks

While comprehensive toxicological data for [1,1'-Biphenyl]-4-yl sulfurofluoridate is not fully available, the known hazards of the sulfonyl fluoride class and the provided safety classifications allow for a thorough risk assessment.[6]

  • Corrosivity: The primary toxicological concern is severe tissue damage upon contact. Direct contact with the skin will cause chemical burns, and contact with the eyes can lead to serious, potentially irreversible damage, including blindness.[7][8]

  • Ingestion: Ingestion is highly dangerous. It can cause severe burns to the mouth, throat, and stomach, with a risk of perforation of the esophagus and stomach.[7] It is classified as toxic if swallowed.[7]

  • Inhalation: Inhalation of the dust may cause irritation to the respiratory tract.[6][9] Symptoms can include coughing and shortness of breath.[7]

  • Reactivity and Decomposition: A key consideration for the sulfonyl fluoride functional group is its potential to release hazardous decomposition products under certain conditions. In the event of a fire, toxic and corrosive gases such as sulfur oxides and hydrogen fluoride may be generated.[7][10] Hydrogen fluoride is itself a highly toxic and corrosive substance requiring specialized first aid (e.g., calcium gluconate gel).[5]

The causality behind these hazards lies in the reactivity of the sulfonyl fluoride group. This moiety, while useful synthetically, can react with biological nucleophiles, including water, leading to the release of corrosive byproducts that damage tissues.

Standard Operating Procedure for Safe Handling

A self-validating system of protocols is essential to mitigate the risks associated with this compound. The following workflow is designed to ensure researcher safety at every stage of handling.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_risk Conduct Risk Assessment (Review SDS) prep_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood Operational) prep_ppe->prep_eng prep_spill Prepare Spill Kit prep_eng->prep_spill handle_work Work Exclusively in Fume Hood prep_spill->handle_work handle_weigh Weigh Compound Carefully (Avoid Dust Generation) handle_work->handle_weigh handle_transfer Use Appropriate Tools (Spatula, Powder Funnel) handle_weigh->handle_transfer handle_dissolve Add to Solvent Slowly handle_transfer->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate clean_waste Dispose of Waste Properly (Labelled Hazardous Waste Container) clean_decontaminate->clean_waste clean_ppe Remove PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of [1,1'-Biphenyl]-4-yl sulfurofluoridate.

Engineering Controls
  • Primary Control: All handling of [1,1'-Biphenyl]-4-yl sulfurofluoridate, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[6]

  • Ventilation: Ensure the laboratory is well-ventilated.[11]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's high corrosivity.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[7][11] Standard safety glasses are insufficient.

  • Skin Protection: Wear a chemical-resistant lab coat or apron.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). It is crucial to check the glove manufacturer's specifications for compatibility and breakthrough times. Always inspect gloves before use and change them immediately if contaminated.[10][11]

Hygiene and Storage
  • Handling Practices: Avoid generating dust.[7] Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling the substance.[7]

  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9] It should be kept in an area accessible only to authorized personnel and stored in a corrosives cabinet.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, and moisture.[8][12]

Emergency Procedures: First Aid and Spill Response

Immediate and correct action is critical in the event of an exposure or spill.

First Aid Measures

First_Aid_Decision_Tree cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_air Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. inhalation->action_air action_skin Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes. Seek immediate medical attention. eye->action_eye action_ingest Rinse mouth. Do NOT induce vomiting. Give 1-2 glasses of water to drink. Seek immediate medical attention. ingestion->action_ingest

Sources

Protocols & Analytical Methods

Method

Synthesis of complex biaryl compounds utilizing [1,1'-Biphenyl]-4-yl sulfurofluoridate

Application Note & Protocols Topic: Modular Synthesis of Complex Biaryl Scaffolds via Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry Utilizing [1,1'-Biphenyl]-4-yl Sulfurofluoridate Abstract The synthesis of complex mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Modular Synthesis of Complex Biaryl Scaffolds via Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry Utilizing [1,1'-Biphenyl]-4-yl Sulfurofluoridate

Abstract

The synthesis of complex molecular architectures containing the biaryl motif is a cornerstone of modern drug discovery and materials science. However, traditional cross-coupling methodologies can be hampered by limitations in functional group tolerance and reaction conditions. This guide details the application of [1,1'-Biphenyl]-4-yl sulfurofluoridate as a versatile and robust hub within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. We provide an in-depth look at the mechanistic underpinnings of SuFEx reactions, followed by two detailed, field-tested protocols for the synthesis of complex biaryl ether and biaryl sulfonamide linkages. These protocols incorporate modern advancements, including accelerated SuFEx catalysis, to provide researchers with a reliable and efficient toolkit for modular molecular assembly.

Introduction: The Biaryl Motif and the Dawn of SuFEx Chemistry

Biaryl structures are privileged scaffolds found in numerous blockbuster pharmaceuticals, agrochemicals, and advanced materials. Their synthesis has traditionally been dominated by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings.[1] While powerful, these methods can require sensitive catalysts and reaction conditions that are incompatible with certain functional groups, posing challenges for late-stage functionalization of complex molecules.

In 2014, K. Barry Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry.[2][3][4] SuFEx chemistry is centered on the unique reactivity of the S(VI)-F bond, which is exceptionally stable under a wide range of conditions but can be selectively activated to react with nucleophiles.[5][6] This combination of stability and controlled reactivity makes SuFEx an ideal tool for reliably connecting molecular fragments with high efficiency and broad functional group tolerance.[2]

This guide focuses on [1,1'-Biphenyl]-4-yl sulfurofluoridate, a quintessential "SuFEx hub," to construct more elaborate biaryl-containing molecules. By leveraging this reagent, scientists can append the valuable biphenyl moiety to a diverse range of substrates, streamlining the synthesis of novel chemical entities.

The SuFEx Hub: Properties of [1,1'-Biphenyl]-4-yl Sulfurofluoridate

[1,1'-Biphenyl]-4-yl sulfurofluoridate is an aryl sulfonyl fluoride (Ar-SO₂F). The power of this functional group lies in the distinctive properties of the S(VI)-F bond.

  • Kinetic Stability: The S-F bond is thermodynamically strong and kinetically inert to many common reagents and physiological conditions, including water, oxygen, and even refluxing aniline.[6] This stability allows the sulfonyl fluoride group to be carried through multi-step syntheses without the need for protecting groups.

  • Latent Reactivity: Despite its stability, the sulfur atom is highly electrophilic. The S-F bond can be readily activated by specific catalysts or reaction partners, such as silyl ethers or amines, to undergo nucleophilic substitution.[3][4] This "dormant but awakenable" reactivity is the cornerstone of its utility in click chemistry.[7]

  • Resistance to Reduction: Unlike sulfonyl chlorides (SO₂Cl), the sulfonyl fluoride group is highly resistant to reduction, preventing unwanted side reactions that can plague syntheses involving other sulfonyl halides.[8]

These properties make [1,1'-Biphenyl]-4-yl sulfurofluoridate an ideal building block for modular synthesis, allowing for the clean and predictable formation of highly stable sulfate, sulfonate, and sulfonamide linkages.

Reaction Mechanism and Accelerated SuFEx Catalysis

The classic SuFEx reaction involves the exchange of the fluoride atom on the sulfonyl hub with an oxygen or nitrogen nucleophile. The process is typically facilitated by the in situ formation of a more reactive nucleophile, such as a silyl ether from an alcohol or phenol.

The key to activating the S-F bond is to facilitate the departure of the fluoride ion.[4] This can be achieved through several mechanisms:

  • Silicon Affinity: The reaction with a silyl ether is powerfully driven by the formation of a highly stable Si-F bond, which acts as a thermodynamic sink for the reaction.[3][9]

  • Base Catalysis: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or the more recently developed 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) can activate the nucleophile and/or the SuFEx hub to accelerate the reaction.[3][4]

Accelerated SuFEx: Recent advancements have led to "Accelerated SuFEx Click Chemistry" (ASCC), which circumvents the need to pre-form silyl ethers.[4][9] By using a synergistic catalytic system of BTMG and a silicon additive like hexamethyldisilazane (HMDS), alcohols and phenols can be used directly. The HMDS acts as an in situ silylating agent, while the highly effective BTMG base catalyzes the subsequent exchange reaction, dramatically reducing reaction times from hours to minutes.[3][9]

SuFEx_Mechanism cluster_silylation In Situ Silylation (ASCC) cluster_sufex SuFEx Cycle ROH R-OH (Phenol/Alcohol) HMDS HMDS ROSi R-O-SiMe₃ (Reactive Intermediate) HMDS->ROSi BTMG (cat.) ArSO2F [Biphenyl]-SO₂F ROSi->ArSO2F Enters SuFEx Cycle Complex Activated Complex ArSO2F->Complex + R-O-SiMe₃ Product [Biphenyl]-SO₂-OR (Final Product) Complex->Product - Me₃SiF

Caption: General mechanism for Accelerated SuFEx (ASCC).

Experimental Protocols

The following protocols provide step-by-step methodologies for using [1,1'-Biphenyl]-4-yl sulfurofluoridate in accelerated SuFEx reactions.

Protocol A: Synthesis of a Biaryl Ether-Linked Compound

This protocol details the coupling of [1,1'-Biphenyl]-4-yl sulfurofluoridate with a phenolic substrate to form a stable biaryl sulfonate linkage.

Objective: To synthesize Methyl 2-(4-((([1,1'-biphenyl]-4-yl)sulfonyl)oxy)phenyl)acetate.

Reagents & Materials Instrumentation
[1,1'-Biphenyl]-4-yl sulfurofluoridateMagnetic Stirrer with Hotplate
Methyl 4-hydroxyphenylacetateSchlenk Flask / Reaction Vial
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)Syringes and Needles
Hexamethyldisilazane (HMDS)Inert Atmosphere (N₂ or Ar)
Acetonitrile (MeCN), anhydrousRotary Evaporator
Ethyl Acetate (EtOAc)TLC Plates (Silica)
HexanesFlash Chromatography System
Saturated aq. NH₄ClNMR Spectrometer, Mass Spec.

Step-by-Step Methodology:

  • Preparation: To a dry 25 mL Schlenk flask under an inert atmosphere (N₂), add [1,1'-Biphenyl]-4-yl sulfurofluoridate (1.0 eq, e.g., 250 mg, 1.0 mmol) and Methyl 4-hydroxyphenylacetate (1.0 eq, 166 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe and stir the mixture at room temperature until all solids are dissolved.

  • Additive & Catalyst: Add Hexamethyldisilazane (HMDS) (1.0 eq, 0.21 mL, 1.0 mmol) to the solution, followed by the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.1 eq, 25 µL, 0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:7 EtOAc/Hexanes). The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and other volatile byproducts (HMDS, BTMG, Me₃SiF).[3][9]

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to yield the pure product as a white solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow_A start 1. Add Reagents ([Biphenyl]-SO₂F, Phenol) to flask under N₂ dissolve 2. Add Anhydrous MeCN start->dissolve additives 3. Add HMDS then BTMG dissolve->additives react 4. Stir at RT (30-60 min) Monitor by TLC additives->react workup 5. Concentrate in vacuo react->workup purify 6. Flash Chromatography workup->purify characterize 7. Characterize Product (NMR, HRMS) purify->characterize

Caption: Experimental workflow for biaryl ether synthesis.

Protocol B: Synthesis of a Biaryl Sulfonamide-Linked Compound

This protocol demonstrates the versatility of the SuFEx reaction by coupling the same hub with an amine nucleophile.

Objective: To synthesize 4-([1,1'-biphenyl]-4-ylsulfonyl)morpholine.

Methodology:

  • Preparation: To a dry 25 mL reaction vial, add [1,1'-Biphenyl]-4-yl sulfurofluoridate (1.0 eq, 250 mg, 1.0 mmol) and dissolve in anhydrous acetonitrile (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 eq, 104 mg, 1.2 mmol) to the solution.

  • Catalyst/Base: Add a suitable base such as triethylamine (1.5 eq, 0.21 mL, 1.5 mmol) or DBU (1.5 eq, 0.22 mL, 1.5 mmol). The reaction with amines is often facile and may not require the more advanced BTMG/HMDS system, although it can be used for less reactive amines.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.

  • Workup: Quench the reaction with the addition of saturated aqueous NH₄Cl solution (10 mL) and extract the product with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Characterization: Purify the crude material by flash chromatography (Silica, EtOAc/Hexanes gradient) and characterize the final product by NMR and HRMS.

Data Interpretation & Troubleshooting

Protocol Reaction Type Catalyst System Typical Time Expected Yield Notes
A O-SulfonylationBTMG / HMDS30-60 min>90%Reaction is very clean; purification removes residual catalyst.
B N-SulfonylationDBU or Et₃N1-4 hours85-95%Aqueous workup is necessary to remove the amine base and salts.
B (alt) N-SulfonylationBTMG< 1 hour>95%For sterically hindered or electron-deficient amines, BTMG is superior.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Reaction (TLC) Insufficient catalyst or catalyst degradation.Add an additional portion of catalyst (e.g., 0.05 eq BTMG). Ensure all reagents and solvents are anhydrous.
Sterically hindered substrate.Increase reaction temperature to 40-50 °C. For Protocol A, ensure 1.0-1.2 eq of HMDS is used.
Multiple Spots on TLC Degradation of starting material or product.Ensure the reaction is run under an inert atmosphere. Check the pH; highly basic conditions can degrade some substrates.
Low Yield after Purification Product loss during aqueous workup (if polar).Perform additional extractions from the aqueous layer. If the product is very polar, consider a salt-free workup.
Inefficient chromatography.Optimize the solvent system for flash chromatography to ensure good separation (ΔRf > 0.2).

Applications in Drug Discovery and Beyond

The modularity and reliability of SuFEx chemistry using hubs like [1,1'-Biphenyl]-4-yl sulfurofluoridate have profound implications for modern chemical sciences.

  • Covalent Drug Discovery: Sulfonyl fluorides can act as electrophilic "warheads" that form covalent bonds with nucleophilic amino acid residues (e.g., tyrosine, lysine, serine) in protein binding sites.[10][11] This allows for the design of highly potent and selective targeted covalent inhibitors.[11] The biphenyl moiety can serve as a core fragment that provides key binding interactions.

  • Late-Stage Functionalization (LSF): The high stability and chemoselectivity of the SO₂F group make it ideal for introduction onto complex, drug-like molecules at a late stage in the synthesis.[2][12] This enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

  • Fragment-Based Lead Discovery (FBLD): [1,1'-Biphenyl]-4-yl sulfurofluoridate can be used to link different molecular fragments together, accelerating the discovery of new lead compounds.[13]

  • Materials Science: The SuFEx reaction is used to create high-molecular-weight polymers, such as polysulfates and polysulfonates, with unique and tunable properties.[2]

Conclusion

[1,1'-Biphenyl]-4-yl sulfurofluoridate is a powerful and versatile building block for the synthesis of complex biaryl-containing molecules. By harnessing the principles of SuFEx click chemistry, particularly with modern accelerated protocols, researchers can achieve rapid, efficient, and highly reliable molecular construction. The exceptional functional group tolerance and predictable reactivity open new avenues for innovation in drug discovery, chemical biology, and materials science, making this methodology an essential addition to the synthetic chemist's toolbox.

References

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. Available at: [Link]

  • Carneiro, S. N., Khasnavis, S. R., Lee, J., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ResearchGate. Available at: [Link]

  • Ball, N. D., & am Ende, C. W. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. Available at: [Link]

  • Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. Available at: [Link]

  • Carneiro, S. N., Khasnavis, S. R., Lee, J., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. Available at: [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. Available at: [Link]

  • Moses, J. E., & Sharpless, K. B. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. Available at: [Link]

  • Wang, H., Liu, Y., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. Available at: [Link]

  • Photolabile Sulfinate Protecting Groups for SuFEx synthesis of sulfonyl fluorides, sulfonamides, and sulfones with applications in drug discovery and manufacture. Rutgers University. Available at: [Link]

  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. Available at: [Link]

  • One-pot parallel synthesis of biaryl compounds. ResearchGate. Available at: [Link]

  • biaryl_synthesis. MSU chemistry. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Available at: [Link]

  • Guan, B.-T., Lu, X.-Y., Zheng, Y., et al. (2010). Biaryl Construction through Kumada Coupling with Diaryl Sulfates as One-by-One Electrophiles under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Guan, B.-T., Lu, X.-Y., Zheng, Y., et al. (2010). Biaryl construction through Kumada coupling with diaryl sulfates as one-by-one electrophiles under mild conditions. PubMed. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. ResearchGate. Available at: [Link]

  • Deeming, A. S., & Sharpless, K. B. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. ACS Publications. Available at: [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. Nature. Available at: [Link]

  • Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. PubMed. Available at: [Link]

Sources

Application

Application Note:[1,1'-Biphenyl]-4-yl Sulfurofluoridate in SuFEx Click Chemistry for Materials Science &amp; Drug Discovery

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed the synthesis of advanced polymers and the late-stage functionalization of complex therapeutics[1][2]. At...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed the synthesis of advanced polymers and the late-stage functionalization of complex therapeutics[1][2]. At the center of this paradigm shift is [1,1'-Biphenyl]-4-yl sulfurofluoridate (also known as biphenyl-4-yl fluorosulfate). Characterized by its unique stability-reactivity dichotomy, the S(VI)-F bond remains completely inert under physiological and standard synthetic conditions, yet reacts with near-perfect efficiency when triggered by specific catalysts or proximity-driven biological binding[3].

This technical guide provides authoritative, self-validating protocols for deploying [1,1'-Biphenyl]-4-yl sulfurofluoridate in materials science (polymer end-capping and sequence-defined oligomers) and drug development (chemoproteomic profiling and late-stage functionalization).

Mechanistic Principles & Causality

The Thermodynamic Driving Force

The efficacy of [1,1'-Biphenyl]-4-yl sulfurofluoridate relies on the immense thermodynamic driving force generated during the SuFEx reaction. When reacted with aryl silyl ethers, the reaction is propelled by the formation of a highly stable silicon-fluorine (Si-F) bond (~135 kcal/mol) and a robust sulfate linkage[4].

Catalyst-Driven Causality

The choice of catalyst dictates the reaction pathway and required energy input:

  • Amidine Bases (DBU/BEMP): Require elevated temperatures (often >100 °C) to activate the silyl ether via a transient, highly polar transition state[1].

  • Bifluoride Salts (e.g., [Me₂N]₃S⁺[FHF]⁻): Provide a "naked" fluoride ion that directly attacks the silicon center at room temperature. This generates a highly reactive phenoxide intermediate that subsequently attacks the S(VI) center, ejecting the fluoride leaving group to propagate the catalytic cycle[3].

  • N-Heterocyclic Carbenes (NHCs): Enable metal-free, room-temperature activation of fluorosulfates for reactions with aliphatic alcohols and amines, expanding the scope beyond silyl ethers[5].

Caption: SuFEx activation pathway for[1,1'-Biphenyl]-4-yl sulfurofluoridate.

Quantitative Catalyst Evaluation for SuFEx Reactions

To ensure optimal experimental design, the following table synthesizes the kinetic and yield data for[1,1'-Biphenyl]-4-yl sulfurofluoridate and its structural analogs across various catalytic systems.

Catalyst SystemNucleophileTemperatureTypical YieldReaction TimeRef
DBU (10-20 mol%)Aryl Silyl Ethers130 °C (Neat)>90%12 - 24 h[1]
[Me₂N]₃S⁺[FHF]⁻ Aryl Silyl Ethers25 °C (Solvent)>95%< 2 h[3]
NHC (10 mol%) Alcohols / Amines25 °C (THF)49 - 99%12 h[5]
Ca(NTf₂)₂ / DABCO Primary Amines25 °C (MeCN)>85%4 - 8 h[5]

Experimental Protocols

Protocol A: Synthesis of[1,1'-Biphenyl]-4-yl Sulfurofluoridate

This protocol utilizes a liquid-based in situ method to avoid the hazards of pressurized SO₂F₂ gas cylinders, making it scalable for materials science labs[2][6].

Reagents: 4-Phenylphenol (1.0 eq), Sulfuryl fluoride surrogate (e.g., 1,1'-sulfonyldiimidazole (SDI) and KF, or ex situ generated SO₂F₂), Triethylamine (2.0 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-phenylphenol (10 mmol) in anhydrous DCM (0.2 M) in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (20 mmol) dropwise at 0 °C. Causality: The base deprotonates the phenol, increasing its nucleophilicity for the subsequent attack on the S(VI) electrophile.

  • Sulfuryl Fluoride Introduction: Introduce the SO₂F₂ gas (or surrogate reagent) slowly into the reaction mixture. Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Quenching & Extraction: Once the reaction is complete, quench with 1M HCl to neutralize excess base. Extract the organic layer with DCM (3 × 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Validation & Quality Control (Self-Validating System):

  • TLC: The product will elute significantly faster than the starting phenol due to the loss of the hydrogen-bonding hydroxyl group.

  • NMR: Confirm synthesis via ¹⁹F NMR. A sharp, distinct singlet at ~ +37.0 ppm (relative to CFCl₃) is the universal hallmark of an aryl fluorosulfate[7]. The disappearance of the phenolic -OH peak in ¹H NMR confirms complete conversion.

Protocol B: SuFEx-Mediated Polymer End-Capping for Materials Science

[1,1'-Biphenyl]-4-yl sulfurofluoridate is an ideal end-capping agent to terminate polysulfate chains, imparting thermal stability and hydrophobicity to the polymer matrix[1][4].

Step-by-Step Methodology:

  • Polymer Solubilization: Dissolve the living polysulfate chain (bearing terminal silyl ether groups) in anhydrous N-methyl-2-pyrrolidone (NMP) at a concentration of 1.0 M.

  • End-Capper Addition: Add an excess of [1,1'-Biphenyl]-4-yl sulfurofluoridate (3.0 eq relative to terminal groups).

  • Catalyst Initiation: Inject a solution of[Me₂N]₃S⁺[FHF]⁻ (2 mol%) in NMP. Causality: The bifluoride catalyst is chosen over DBU to allow room-temperature end-capping, preventing thermal degradation or transesterification of the polymer backbone.

  • Precipitation: After 4 hours, precipitate the polymer by dropping the mixture into vigorously stirred methanol.

  • Filtration & Drying: Filter the white polymeric precipitate and dry in a vacuum oven at 60 °C for 24 hours.

Validation & Quality Control:

  • GPC: Gel Permeation Chromatography should show no further increase in molecular weight, confirming termination.

  • Spectroscopy: FT-IR will show the disappearance of the Si-C/Si-O stretching bands (~1250 cm⁻¹, ~840 cm⁻¹) and the emergence of biphenyl aromatic C=C stretches.

Protocol C: Chemoproteomic Late-Stage Functionalization (LSF)

In drug discovery, the biphenyl core acts as a recognition element for Cellular Retinoic Acid Binding Protein 2 (CRABP2), while the fluorosulfate acts as a proximity-driven warhead[3][5].

Step-by-Step Methodology:

  • Library Preparation: Dispense 0.1 μmol of[1,1'-Biphenyl]-4-yl sulfurofluoridate into a 96-well plate using an automated liquid handler.

  • Buffer Exchange: Dissolve the compound in 2% DMSO/PBS buffer (pH 7.4) to ensure biocompatibility.

  • Protein Incubation: Add recombinant CRABP2 protein (1.0 μM final concentration). Incubate at 37 °C for 2 hours. Causality: The S(VI)-F bond is entirely stable in aqueous buffer. Reaction ONLY occurs when the biphenyl moiety docks into the CRABP2 lipid-binding pocket, forcing the fluorosulfate into precise geometric alignment with a specific Tyrosine residue.

  • Trypsin Digestion & LC-MS/MS: Denature the protein, digest with trypsin, and analyze via mass spectrometry.

Validation & Quality Control:

  • Mass Shift: Look for a mass shift of +232.03 Da on the specific Tyrosine-containing peptide fragment, confirming covalent S(VI)-O-Tyr bond formation.

Caption: Standardized workflow for SuFEx synthesis, reaction, and analytical validation.

Analytical Troubleshooting: TDST-NMR for Kinetic Profiling

For researchers needing to verify the reactivity of custom fluorosulfate derivatives, Time-Dependent Saturation Transfer (TDST) NMR is the gold standard[7].

  • Causality: By irradiating the ¹⁹F signal of the fluoride salt (e.g., at -150 ppm) for varying saturation times, the intermolecular fluoride exchange process causes an apparent drop in the aryl fluorosulfate magnetization. This allows for the precise calculation of pseudo-first-order rate constants without consuming the substrate, proving that the SuFEx process is a facile, room-temperature exchange prior to nucleophilic attack.

References

  • New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives Royal Society of Chemistry (RSC) URL:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Journal of the American Chemical Society (JACS) / PMC URL:[Link]

  • SuFEx click chemistry for polymer synthesis ResearchGate (Derived from Nature Chemistry) URL:[Link]

  • Advances in the construction of diverse SuFEx linkers National Science Review (Oxford University Press) URL:[Link]

  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis Journal of the American Chemical Society (ACS) URL:[Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes ACS Catalysis URL:[Link]

  • Sulfur fluoride exchange (SuFEx) in Chemical Biology National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

SuFEx Technical Support Center: Troubleshooting [1,1'-Biphenyl]-4-yl Sulfurofluoridate Reactivity

Welcome to the SuFEx Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals encountering kinetic bottlenecks when utilizing [1,1'-Biphenyl]-4-yl sulfurof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals encountering kinetic bottlenecks when utilizing [1,1'-Biphenyl]-4-yl sulfurofluoridate in Sulfur(VI) Fluoride Exchange (SuFEx) catalysis.

Below, you will find diagnostic tools, mechanistic FAQs, and field-validated protocols to overcome the latent reactivity of this specific aryl fluorosulfate.

Diagnostic Decision Tree

Use the following workflow to diagnose your reaction stall based on your target nucleophile and current catalytic system.

SuFEx_Troubleshooting Start Low Reactivity of [1,1'-Biphenyl]-4-yl sulfurofluoridate Q1 Target Nucleophile? Start->Q1 Nuc_O Aryl Silyl Ether (O-Nucleophile) Q1->Nuc_O Nuc_N Amine (N-Nucleophile) Q1->Nuc_N Cat_O Current Catalyst? Nuc_O->Cat_O Cat_N Current Catalyst? Nuc_N->Cat_N DBU DBU (10-30 mol%) Cat_O->DBU Sluggish Conversion BaseFree Base-free / Et3N Cat_N->BaseFree No Reaction Sol_BEMP Switch to BEMP (1-10 mol%) Accelerated S-O Coupling DBU->Sol_BEMP Overcome Sterics Sol_Ca Use Ca(NTf2)2 + DABCO Lewis Acid S-N Activation BaseFree->Sol_Ca Enable S-F Cleavage

Caption: Diagnostic workflow for troubleshooting[1,1'-Biphenyl]-4-yl sulfurofluoridate SuFEx reactions.

Frequently Asked Questions (Mechanistic Insights)

Q: Why is [1,1'-Biphenyl]-4-yl sulfurofluoridate so unreactive compared to standard sulfonyl chlorides? A: The defining feature of SuFEx click chemistry is the extreme thermodynamic and redox stability of the S(VI)-F bond[1]. Unlike sulfur(II) or traditional sulfonyl chlorides, aryl fluorosulfates like[1,1'-Biphenyl]-4-yl sulfurofluoridate are completely inert to hydrolysis, strong acids, and thermolysis[2]. Furthermore, the biphenyl moiety adds significant steric bulk and hydrophobicity, shielding the tetrahedral sulfur center[3]. Reactivity is strictly latent; the fluoride ion must be actively transitioned into a leaving group via precise spatial interactions with protons (H+), silylium ions (R3Si+), or Lewis acids[4][5].

Q: I am using DBU to couple this fluorosulfate with an aryl silyl ether, but the yield is plateauing at 40%. Why? A: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a standard SuFEx catalyst that operates by activating the silyl ether and interacting with the S-F bond[1]. However, for sterically demanding substrates like the biphenyl system, DBU often requires high loadings (10–30 mol%) and prolonged heating[4]. The intermediate arylsulfonyl ammonium fluoride salt may fail to turn over efficiently due to the steric clash preventing the silyl ether from approaching the activated complex.

Q: Can I use primary or secondary amines directly with this fluorosulfate? A: Not under standard base-free or weak-base (e.g., Et3N) conditions. While SO2F2 gas reacts readily with amines, pre-formed aryl fluorosulfates are notoriously resistant to direct aminolysis[2][5]. To form an S-N bond (yielding a sulfamate), you must utilize a specialized Lewis acid catalyst system, such as Ca(NTf2)2, to electrophilically activate the fluorine atom[6].

Troubleshooting Guides

Issue 1: Poor Conversion in S-O Bond Formation (Silyl Ether Coupling)

The Problem: Coupling [1,1'-Biphenyl]-4-yl sulfurofluoridate with sterically hindered aryl silyl ethers using DBU results in incomplete reactions. The Causality: The basicity and nucleophilicity of DBU are insufficient to drive the catalytic cycle against the steric resistance of the biphenyl group. The Solution: Upgrade your catalyst to BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). BEMP is an organosuperbase with a much higher pKaH (27.6 in MeCN) than DBU[2]. It dramatically accelerates the SuFEx reaction, allowing for lower catalyst loadings (1–10 mol%) and milder temperatures, effectively overcoming the activation energy barrier for challenging substrate combinations[2][4].

Issue 2: Sluggish Reactivity in S-N Bond Formation (Amine Coupling)

The Problem: Attempting to synthesize sulfamates by reacting the fluorosulfate with amines yields unreacted starting material. The Causality: The S-F bond lacks sufficient electrophilicity for direct nucleophilic attack by amines. Without a mechanism to trap the departing fluoride, the transition state energy is insurmountable. The Solution: Implement Lewis Acid-Catalyzed SuFEx (LASuFEx) using Ca(NTf2)2 (Calcium bistriflimide) paired with DABCO or a silylated amine[6][7]. Mechanism: The Ca2+ ion coordinates with the fluorine, weakening the S-F bond via a two-point activation complex[8]. Simultaneously, DABCO acts as a Brønsted base to activate the incoming amine[6][9]. If using a silyl amine, the silicon atom acts as an irreversible fluoride trap, generating a highly stable Si-F byproduct and driving the reaction forward without the need for a Brønsted base[7].

Ca_Mechanism A [1,1'-Biphenyl]-4-yl Fluorosulfate C Activated S-F Coordination Complex A->C F-Coordination B Ca(NTf2)2 (Lewis Acid) B->C E Sulfamate Product (S-N Bond) C->E Nucleophilic Attack D Amine + DABCO (Brønsted Base) D->E Deprotonation

Caption: Mechanistic pathway of Ca(NTf2)2 and DABCO-mediated SuFEx activation for S-N coupling.

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the expected performance metrics when optimizing the reactivity of [1,1'-Biphenyl]-4-yl sulfurofluoridate[2][4][6][7].

Catalyst SystemTarget NucleophileTypical LoadingReaction TempRelative ConversionKey Advantage
DBU Aryl Silyl Ethers10 – 30 mol%80 – 120 °CModerateStandard baseline catalyst; cost-effective.
BEMP Aryl Silyl Ethers1 – 10 mol%25 – 80 °CHighOvercomes steric hindrance; lower loading required.
Ca(NTf2)2 / DABCO Primary/Secondary Amines10 – 20 mol%25 – 50 °CHighEnables previously inaccessible S-N bond formation.
Ca(NTf2)2 Silyl Amines10 mol%80 °CVery HighSilicon acts as a permanent fluoride trap; base-free.

Standard Operating Procedures (SOPs)

Protocol A: Accelerated S-O Coupling using BEMP

Self-Validating Step: The reaction progress can be monitored via 19F NMR. The disappearance of the characteristic S-F peak (typically around +35 to +40 ppm) confirms total consumption of the fluorosulfate.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add [1,1'-Biphenyl]-4-yl sulfurofluoridate (1.0 equiv) and the target aryl silyl ether (1.1 equiv).

  • Solvent: Dissolve the mixture in anhydrous acetonitrile (MeCN) or THF to a concentration of 0.5 M.

  • Catalyst Addition: Add BEMP (5 mol%). Note: BEMP is highly moisture-sensitive; handle under an inert argon or nitrogen atmosphere.

  • Reaction: Seal the vial and stir at room temperature. If the silyl ether is highly hindered, heat to 80 °C for 2–4 hours[4].

  • Workup: Concentrate the mixture under reduced pressure. Purify the resulting biphenyl sulfate via flash column chromatography.

Protocol B: Lewis Acid-Mediated S-N Coupling using Ca(NTf2)2 / DABCO

Self-Validating Step: The inclusion of DABCO acts as an acid scavenger, preventing the generation of corrosive HF gas and ensuring the integrity of acid-sensitive functional groups on the biphenyl substrate[9].

  • Preparation: In a dry vial, combine [1,1'-Biphenyl]-4-yl sulfurofluoridate (1.0 equiv) and the target amine (1.2 equiv)[6].

  • Catalyst Loading: Add Ca(NTf2)2 (10–20 mol%) and DABCO (50 mol%)[6][7].

  • Solvent: Add anhydrous 1,4-dioxane or THF to achieve a 0.5 M concentration[10].

  • Reaction: Stir the mixture at room temperature to 50 °C for 12–24 hours. Monitor the reaction via LC-MS or 19F NMR.

  • Workup: Dilute the mixture with ethyl acetate, wash sequentially with water and brine, dry over Na2SO4, and concentrate. Purify the resulting sulfamate product via chromatography.

References

  • Source: nih.
  • Source: nih.
  • Sulfur Fluoride Exchange (SuFEx)
  • Source: nih.gov (PubChem)
  • Source: latrobe.edu.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)
  • Source: nih.
  • Source: acs.
  • Mechanistic investigations of Ca(NTf2)
  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx)

Sources

Optimization

Technical Support Center: Solvent Effects and Optimization for [1,1'-Biphenyl]-4-yl Sulfurofluoridate Click Reactions

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, chemists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, chemists, and drug development professionals utilizing [1,1'-Biphenyl]-4-yl sulfurofluoridate and similar aryl sulfurofluoridates. We will address common experimental challenges, with a particular focus on the critical role of solvent selection in achieving high-yield, reproducible outcomes.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is the "[1,1'-Biphenyl]-4-yl sulfurofluoridate click reaction?"

A1: This refers to the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful member of the "click chemistry" family.[1][2] In this context, [1,1'-Biphenyl]-4-yl sulfurofluoridate acts as an electrophilic "hub." Its highly stable sulfur-fluorine (S-F) bond can be selectively activated to react with nucleophiles, primarily phenols and amines, to form robust sulfate or sulfamate linkages.[3][4] The term "click" denotes its high efficiency, reliability, broad functional group tolerance, and the formation of a single, stable product.[2][5]

Q2: Why is the S-F bond in [1,1'-Biphenyl]-4-yl sulfurofluoridate so stable yet reactive under specific conditions?

A2: The S(VI)-F bond possesses a unique combination of thermodynamic stability and latent reactivity.[3] With a bond energy of approximately 80-90 kcal/mol, it is significantly more stable than the analogous S(VI)-Cl bond (approx. 46 kcal/mol), making it resistant to hydrolysis, oxidation, and reduction under many conditions.[6][7] This stability prevents unwanted side reactions. However, the highly electrophilic sulfur center can be "activated" by catalysts (like organic bases) or reagents (like silicon-based additives) that facilitate the departure of the fluoride leaving group, allowing the reaction to proceed rapidly and efficiently.[3][6]

Q3: What are the most common nucleophiles for this reaction?

A3: The most common nucleophiles are phenols and primary or secondary amines.[4] Alcohols are also used, though reactions with aliphatic alcohols can be more challenging and may require different catalytic systems to avoid competing side reactions.[8][9] To enhance the reactivity of phenolic nucleophiles, they are often converted to their trimethylsilyl (TMS) or other silyl ethers. This strategy leverages the formation of the extremely strong Si-F bond as a thermodynamic driving force for the reaction.[8]

Troubleshooting Guide: From Low Conversion to Side Products

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Reaction Conversion

Q4: My reaction with [1,1'-Biphenyl]-4-yl sulfurofluoridate and a phenol is not proceeding. What are the likely causes and how can I fix it?

A4: Low conversion is typically rooted in insufficient activation of either the electrophile or the nucleophile.

  • Cause A: Poor Nucleophile Reactivity. Electron-deficient phenols or sterically hindered nucleophiles can be inherently sluggish.[4]

    • Solution 1: Silylate Your Phenol. Converting the phenol to its trimethylsilyl (TMS) ether dramatically increases its nucleophilicity and provides a thermodynamic driving force (Si-F bond formation).[6][8]

    • Solution 2: Increase Base Stoichiometry. The base deprotonates the phenol, generating the more nucleophilic phenoxide. Ensure you are using an adequate amount of base (e.g., 1.1-1.5 equivalents of Et₃N or a catalytic amount of a stronger base like DBU).

    • Solution 3: Switch to an "Accelerated" Protocol. For particularly stubborn reactions, the Accelerated SuFEx Click Chemistry (ASCC) protocol, which uses a synergistic combination of a strong guanidine base (BTMG) and a silicon additive like hexamethyldisilazane (HMDS), can overcome high activation barriers.[5][8][9] This system works directly with native alcohols and phenols, eliminating the need for a separate silylation step.[8]

  • Cause B: Ineffective Catalyst. The chosen base may not be strong enough to efficiently catalyze the reaction. The reactivity of SuFEx catalysts generally follows their basicity (pKaH).[3]

    • Solution: Switch to a Stronger Base. If triethylamine (Et₃N) is failing, consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which is a significantly stronger non-nucleophilic base.[3] Catalyst loading for DBU is typically 10–30 mol%.[3] For maximum reactivity, BTMG is an excellent but more specialized choice.[8][9]

Issue 2: Inconsistent Yields & The Critical Role of Solvent

Q5: I am getting inconsistent yields. How does my choice of solvent affect the reaction outcome?

A5: Solvent choice is one of the most critical parameters influencing SuFEx reaction efficiency. The solvent must not only dissolve the reactants but also stabilize the transition state of the reaction.

  • The Problem: The SuFEx reaction is believed to proceed through an S_N2-type mechanism, which involves a charge-separated, hypervalent sulfur intermediate or transition state.[1][3] The stability of this state directly impacts the reaction rate.

  • The Solution: Choose an Appropriate Solvent.

    • Acetonitrile (MeCN): This is often the solvent of choice. As a polar aprotic solvent, it effectively solvates the reactants and stabilizes the charged transition state, leading to significantly better yields compared to less polar alternatives.[10][11]

    • Dichloromethane (DCM) & Tetrahydrofuran (THF): These solvents are less polar and generally give lower yields for SuFEx reactions.[10][11] They should be considered secondary choices if substrate solubility is an issue in MeCN.

    • Aqueous/Biphasic Conditions: While many SuFEx reagents are stable in aqueous environments, using water as a solvent is typically reserved for biological applications or specific "on-water" catalytic systems.[1][4] Unless required for a specific application, anhydrous organic solvents provide more control.

Data Presentation: Solvent Effects on SuFEx Yield

The following table summarizes typical outcomes based on solvent choice for the reaction of phenols with sulfurofluoridates.

SolventPolarityTypical OutcomeRationale
Acetonitrile (MeCN) Polar AproticExcellent Yields Effectively stabilizes the charged transition state. Often the recommended solvent.[10][11]
Dichloromethane (DCM) Nonpolar AproticModerate to Low YieldsLess effective at stabilizing the reaction's transition state.[10][11]
Tetrahydrofuran (THF) Polar AproticModerate to Low YieldsCan coordinate with reactants/catalysts; generally less efficient than MeCN.[10][11]
Water (H₂O) Polar ProticVariableUsed for biocompatible SuFEx; can accelerate some reactions but risks hydrolysis with strong bases.[1][4]

Issue 3: Difficulty with Product Purification

Q6: My reaction works, but I am struggling to remove the DBU catalyst during workup. What can I do?

A6: Complete removal of high-boiling point organic bases like DBU is a common challenge.

  • Solution 1: Acidic Wash. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the basic DBU, forming a salt that is soluble in the aqueous phase.[4]

  • Solution 2: Use a Volatile Base. If the reaction allows, use a more volatile base like triethylamine (Et₃N), which can often be removed under reduced pressure along with the solvent.

  • Solution 3: Use the ASCC Protocol. A key advantage of the Accelerated SuFEx protocol is that the byproducts (NH₃, Me₃Si-F) and the BTMG catalyst are volatile and can be easily removed by evaporation under reduced pressure, often yielding a product that requires minimal to no further purification.[8]

Issue 4: Observation of Unexpected Side Products

Q7: I am observing hydrolysis of my starting material or product. How can I prevent this?

A7: While the S-F bond is robust, it can be susceptible to hydrolysis under strongly basic conditions, especially in the presence of water.[4]

  • Solution 1: Ensure Anhydrous Conditions. Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Solution 2: Control Basicity. Use the minimum effective amount of the base catalyst. Over-using a strong base can promote hydrolysis.[4] In some cases, switching to a bifluoride salt catalyst can be a milder alternative.[3]

  • Solution 3: Check Nucleophile Stability. If you are using a silylated nucleophile, be aware that the silyl ether itself can be cleaved by fluoride ions generated during the reaction. Using a silicon additive like HMDS can help sequester fluoride ions as they are formed.[9]

Visualizations: Mechanisms & Workflows

General Mechanism of Base-Catalyzed SuFEx

SuFEx_Mechanism cluster_activation 1. Nucleophile Activation cluster_attack 2. Nucleophilic Attack cluster_elimination 3. Fluoride Elimination ArylSO2F [1,1'-Biphenyl]-4-yl Sulfurofluoridate (Ar-SO₂F) TS Hypervalent Sulfur Transition State ArylSO2F->TS NuH Nucleophile (e.g., Phenol, R-OH) Nu_minus Nucleophile Anion (R-O⁻) NuH->Nu_minus + Base Base Base (e.g., DBU, Et₃N) Base->Nu_minus Nu_minus->TS Product Product (Ar-SO₂-OR) TS->Product HF_Base Protonated Base + F⁻ TS->HF_Base - F⁻

Caption: General mechanism for a base-catalyzed SuFEx reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low / No Conversion Observed check_nuc Is the nucleophile a non-silylated phenol? start->check_nuc silylate Action: Silylate phenol with TMS-Cl or use HMDS in-situ (ASCC) check_nuc->silylate Yes check_base Is the base strong enough (e.g., Et₃N)? check_nuc->check_base No end Re-run and Monitor (TLC / LC-MS) silylate->end upgrade_base Action: Switch to a stronger base like DBU or use ASCC protocol check_base->upgrade_base No check_solvent Is the solvent optimal? check_base->check_solvent Yes upgrade_base->end switch_solvent Action: Switch solvent to Acetonitrile (MeCN) check_solvent->switch_solvent No (e.g., using DCM/THF) check_solvent->end Yes (using MeCN) switch_solvent->end

Caption: A logical workflow for troubleshooting low-yield SuFEx reactions.

Experimental Protocols

Protocol 1: Standard DBU-Catalyzed SuFEx with a Silylated Phenol

This protocol is suitable for standard transformations where high reactivity is expected.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl silyl ether (1.0 equiv).

  • Solvent & Catalyst Addition: Dissolve the starting material in anhydrous acetonitrile (MeCN, approx. 0.1 M). Add DBU (0.2 equiv., 20 mol%) to the solution via syringe.

  • Electrophile Addition: Add [1,1'-Biphenyl]-4-yl sulfurofluoridate (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).[4]

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Wash the combined organic layers with 1M HCl (to remove DBU), followed by saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Accelerated SuFEx (ASCC) with a Native Phenol

This protocol is ideal for less reactive substrates or when avoiding a separate silylation step is desired.[8][9]

  • Preparation: To a flame-dried flask under N₂, add the phenol nucleophile (1.0 equiv).

  • Solvent & Reagents: Dissolve the phenol in anhydrous acetonitrile (MeCN, approx. 0.1 M). Add hexamethyldisilazane (HMDS, 1.0 equiv).

  • Catalyst Addition: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 0.05-0.20 equiv., 5-20 mol%) to the mixture. The optimal catalyst loading may vary depending on the substrate.[8]

  • Electrophile Addition: Add [1,1'-Biphenyl]-4-yl sulfurofluoridate (1.1 equiv).

  • Reaction & Monitoring: Stir at room temperature. These reactions are often very fast, reaching completion in 5-30 minutes. Monitor closely by TLC or LC-MS.[8]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The volatile catalyst and byproducts will co-evaporate.

  • Purification: The resulting crude product is often of high purity. If needed, perform silica gel chromatography.

References

  • Smedley, C. et al. (2022). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. Available at: [Link]

  • He, Y. et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. Available at: [Link]

  • Li, S. et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Li, S. et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. Available at: [Link]

  • Wang, H. et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. Available at: [Link]

  • Wang, P. et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. Available at: [Link]

  • Smedley, C. et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science. Available at: [Link]

  • Smedley, C. et al. (2023). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. Available at: [Link]

  • ecancer. (2018). 'Click chemistry' reactions may boost cancer-fighting drug potency. ecancer. Available at: [Link]

  • Moses, J. et al. (2023). Sulfur fluoride exchange. PMC. Available at: [Link]

  • Chem-Station. (2015). Sulfur(VI)-Fluoride Exchange (SuFEx). Chem-Station International Edition. Available at: [Link]

  • Dong, J. et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Royal Society of Chemistry. (2025). The stereochemistry of substitution at S(VI). RSC Publishing. Available at: [Link]

  • PubChem. (2024). [1,1'-Biphenyl]-4-yl sulfurofluoridate. PubChem. Available at: [Link]

  • McGraw Hill. (2014). New click chemistry reaction: sulfur fluoride exchange. AccessScience. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Safely Scaling [1,1'-Biphenyl]-4-yl sulfurofluoridate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are looking to transition the synthesis of [1,1'-Biphenyl]-4-yl sulfurofluoridate from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are looking to transition the synthesis of [1,1'-Biphenyl]-4-yl sulfurofluoridate from the laboratory bench to a larger, pilot-plant, or manufacturing scale. Our focus is on anticipating challenges, ensuring operational safety, and maintaining product quality. The following question-and-answer format addresses common issues and provides field-proven insights for a safe and successful scale-up.

Section 1: Foundational Concepts & Primary Hazards

Q1: What is [1,1'-Biphenyl]-4-yl sulfurofluoridate, and why is its scalable synthesis a topic of interest?

[1,1'-Biphenyl]-4-yl sulfurofluoridate is an important reagent in modern organic chemistry.[1] Its primary significance lies in its role as a key building block in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of "click" reactions developed by Nobel laureate K. Barry Sharpless.[2][3] The sulfonyl fluoride moiety (-SO₂F) is remarkably stable yet exhibits reliable reactivity with a variety of nucleophiles, allowing for the robust construction of complex molecules.[4][5] This has found widespread application in drug discovery, chemical biology, and materials science.[3][4]

The need for a safe, scalable synthesis is driven by the increasing demand for this and similar SuFEx precursors in pharmaceutical development and advanced materials manufacturing. Moving from gram-scale lab synthesis to kilogram-scale production introduces significant safety and engineering challenges that must be rigorously addressed.

Q2: What are the principal synthetic routes, and what are the key safety considerations for each?

The most common and direct method for synthesizing aryl sulfurofluoridates, including the target compound, is the reaction of the corresponding phenol (in this case, 4-hydroxybiphenyl) with sulfuryl fluoride (SO₂F₂) gas in the presence of a base.[6]

There are two primary approaches for introducing SO₂F₂:

  • Direct Gas Introduction: Bubbling gaseous SO₂F₂ from a pressurized cylinder directly into the reaction mixture. While straightforward at a small scale, this method poses significant scale-up risks due to the hazards of handling a large volume of a toxic, colorless, and odorless gas.[7][8]

  • Ex Situ Gas Generation: Generating SO₂F₂ gas in a separate, connected vessel immediately before it is consumed in the main reaction. A well-documented method involves reacting 1,1'-sulfonyldiimidazole (SDI) with a fluoride source like potassium fluoride (KF).[9][10][11]

For scale-up, the ex situ generation method is strongly recommended as it avoids the storage and handling of large quantities of free SO₂F₂ gas, significantly enhancing the safety profile of the process.[11]

Q3: What are the specific hazards of sulfuryl fluoride (SO₂F₂) that I must mitigate during scale-up?

Sulfuryl fluoride (SO₂F₂) is a toxic gas that presents a severe inhalation hazard.[12][13][14] Exposure can cause respiratory irritation, pulmonary edema, and systemic effects on the nervous system, liver, and kidneys.[15]

Key Hazards for Scale-Up:

  • Toxicity: It is fatal if inhaled in sufficient concentrations.[12] Its odorless and colorless nature means that human senses cannot detect a leak.

  • Gas Handling: Large-scale reactions would require decanting significant quantities from heavy, high-pressure cylinders, introducing risks of catastrophic leaks from valve or regulator failure.

  • Containment: Ensuring a completely sealed, gas-tight reactor system becomes more complex and critical at a larger scale. Any leaks could rapidly create a toxic environment.[16][17]

  • Thermal Decomposition: In a fire, SO₂F₂ containers can explode, and the gas itself can decompose to produce other toxic gases like sulfur dioxide and hydrogen fluoride.[15]

Due to these risks, a thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation involving SO₂F₂ is attempted.

Section 2: Troubleshooting Lab-Scale Synthesis Before Scale-Up

Q4: My bench-scale reaction using the ex situ method is giving a low or inconsistent yield. What are the likely causes?

Inconsistent yields at the lab scale are often traced back to a few critical parameters. Before scaling up, it is essential to have a robust and reproducible process.

  • Moisture: The reaction is highly sensitive to water. Ensure all reagents, solvents, and glassware are rigorously dried. The starting phenol, base (e.g., triethylamine), and solvent (e.g., dichloromethane) should be anhydrous. Water can consume the SO₂F₂ and lead to the formation of the corresponding sulfonic acid as a byproduct.

  • Inefficient Gas Generation/Transfer: In the two-chamber ex situ setup, the rate of SO₂F₂ generation must be matched by its consumption.[9][11] Ensure the precursor (SDI) is of high quality and that the stirring in the generation flask is sufficient to promote the reaction. The transfer tube should be wide enough to prevent pressure buildup.

  • Base Stoichiometry: An appropriate excess of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the HF formed during the reaction. Insufficient base can stall the reaction.

  • Reaction Time: While the generation of SO₂F₂ from SDI can be rapid, the subsequent fluorosulfation of the phenol may be the rate-limiting step.[9] Ensure you have established the optimal reaction time through kinetic monitoring (e.g., TLC, LC-MS).

Q5: I'm observing a significant amount of 4-hydroxybiphenyl-4'-sulfonic acid as a byproduct. How can this be minimized?

The formation of the sulfonic acid is typically due to hydrolysis of the target sulfonyl fluoride or reaction with residual water.

  • Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Workup Procedure: Quench the reaction carefully. During aqueous workup, the pH can influence the stability of the sulfonyl fluoride. Perform extractions quickly and efficiently. The hydrolytic stability of aryl sulfonyl fluorides varies, but they are generally more stable under neutral or slightly acidic conditions than basic conditions.[18][19]

  • Purification: If the sulfonic acid does form, its high polarity means it can often be removed through a carefully planned aqueous wash or by silica gel chromatography, though the latter can be challenging on a large scale.

Section 3: Scale-Up Strategy & Process Safety

This section focuses on the transition from a benchtop apparatus to a jacketed reactor system suitable for pilot-scale production.

Q6: What is the most critical change in mindset and procedure when moving from a 5-gram synthesis to a 1-kilogram scale?

The most significant change is the shift from managing chemical hazards to managing process hazards . At the bench, a failure might result in a broken flask. At scale, a failure can have catastrophic consequences.

  • Thermal Management: Reactions that are barely noticeably exothermic in a 100 mL flask can become dangerously uncontrollable in a 50 L reactor due to the decrease in the surface-area-to-volume ratio. Reaction calorimetry is no longer optional; it is essential to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.

  • Reagent Handling & Addition Rate: You can no longer add all reagents at once. Controlled addition of one or more reagents via a pump is necessary to control the reaction rate and, therefore, the rate of heat generation.

  • Engineering Controls: Reliance on a standard fume hood is insufficient. The process must be moved into a walk-in hood or a closed system with dedicated ventilation and scrubbing capabilities for toxic gases.

dot

Scale_Up_Workflow

Q7: How do I manage the ex situ SO₂F₂ generation at a larger scale?

Instead of a simple two-neck flask, you will use a dedicated, smaller reactor as the generator, connected to the main reaction vessel.

  • Generator Reactor: This vessel will contain the SDI and KF slurry. It should be equipped with its own agitation, temperature control, and an inlet for the activating acid (e.g., TFA).[9]

  • Controlled Addition: The activating acid should be added slowly and controllably to the generator reactor. This gives you direct control over the rate of SO₂F₂ production.

  • Gas Transfer Line: The line connecting the generator to the main reactor's headspace or subsurface sparge tube must be made of compatible materials (e.g., stainless steel, PFA tubing) and be heated or well-insulated to prevent any potential condensation or blockages.

  • Pressure Monitoring: Both reactors should be equipped with pressure transducers and relief systems to prevent over-pressurization.

dot

Safety_Decision_Tree

Section 4: Protocols & Data

Protocol 1: Lab-Scale (5 g) Synthesis via Ex Situ SO₂F₂ Generation

This protocol is adapted from established literature procedures and should be performed in a certified fume hood with appropriate personal protective equipment (PPE).[9][10]

Materials:

  • Chamber A (Generator): 500 mL 3-neck round-bottom flask, magnetic stirrer.

  • Chamber B (Reactor): 250 mL 3-neck round-bottom flask, magnetic stirrer, inert gas inlet.

  • Transfer tube (Teflon or glass).

  • 4-Hydroxybiphenyl (5.00 g)

  • 1,1'-Sulfonyldiimidazole (SDI)

  • Potassium Fluoride (KF), spray-dried

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Setup: Assemble the two-chamber system in a fume hood. Ensure all glassware is oven-dried.

  • Chamber A: Charge with SDI (1.5 equiv) and KF (4.0 equiv).

  • Chamber B: Dissolve 4-hydroxybiphenyl (1.0 equiv) and Et₃N (2.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Initiation: Connect the chambers. Slowly add TFA (approx. 0.6 mL for a 0.5 mmol scale, adjust accordingly) to Chamber A to initiate the rapid generation of SO₂F₂ gas, which will bubble into Chamber B.

  • Reaction: Stir the mixture in Chamber B at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-18 hours).

  • Workup: Disconnect the chambers. Quench the reaction mixture in Chamber B by carefully adding water. Separate the organic layer, wash with dilute HCl and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash chromatography or recrystallization.

ParameterLab-Scale (5g) ExamplePilot-Scale (1kg) TargetKey Consideration for Scale-Up
4-Hydroxybiphenyl 5.0 g (1.0 equiv)1.0 kg (1.0 equiv)Ensure high purity and low water content.
SDI ~8.75 g (1.5 equiv)~1.75 kg (1.5 equiv)Source from a reputable supplier; handle in a glove box or dry environment.
KF ~13.6 g (4.0 equiv)~2.72 kg (4.0 equiv)Must be anhydrous/spray-dried. Clumping can affect reactivity.
Triethylamine ~8.2 mL (2.0 equiv)~1.64 L (2.0 equiv)Anhydrous grade is essential. Add to reactor before SO₂F₂ introduction.
Solvent (CH₂Cl₂) ~120 mL~24 LIncreased volume requires better mixing (overhead stirrer) and containment.
Temperature Room Temp (~20 °C)20-25 °C (with cooling)Monitor internal temperature closely. Have cooling capacity on standby.
Addition Time N/A (rapid generation)2-4 hours (controlled)Rate of SO₂F₂ generation must be controlled to manage exotherm.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEssential for maintaining homogeneity and heat transfer in large volumes.

Table 1: Comparison of Lab-Scale and Pilot-Scale Parameters.

Protocol 2: Conceptual Scale-Up (1 kg) in a Jacketed Reactor
  • System Preparation: Ensure the main reactor (e.g., 50 L glass-lined steel) and the generator reactor (e.g., 10 L) are clean, dry, and inerted with nitrogen. Validate that the emergency scrubber system is operational.

  • Charging: Charge the main reactor with 4-hydroxybiphenyl (1.0 kg) and anhydrous solvent. Start agitation. Add triethylamine via a charging port. Adjust the reactor jacket temperature to 20 °C.

  • Generator Prep: Charge the generator reactor with KF and SDI.

  • Reaction Initiation: Begin slow, controlled addition of the activating acid into the generator reactor. Monitor the pressure in both reactors. The generated SO₂F₂ is transferred to the main reactor via a subsurface sparge tube.

  • Execution: Maintain the internal temperature of the main reactor below 25 °C using the jacket cooling. The addition rate from the generator is the primary means of controlling the reaction rate and temperature.

  • Monitoring: Use in-process controls (e.g., sampling for HPLC analysis) to determine reaction completion.

  • Quench & Workup: Once complete, stop the generation. Purge the system with nitrogen. Carefully transfer the reaction mixture to a vessel for aqueous workup.

  • Isolation: Isolate the product via crystallization, followed by filtration and vacuum drying.

HazardRisk at ScaleMitigation Strategy
SO₂F₂ Gas Acute toxicity from leaks; over-pressurization.Use ex situ generation. Operate in a contained, ventilated area. Install SO₂F₂ gas detectors. Engineer pressure relief systems routed to a scrubber.
Reaction Exotherm Thermal runaway leading to boiling, over-pressurization, and release of toxic materials.Perform reaction calorimetry. Use a jacketed reactor with an adequate cooling system. Control addition rates. Define and respect critical temperature limits.
Triethylamine Flammable, corrosive.Handle in a closed system. Use appropriate PPE (gloves, goggles, face shield). Ground equipment to prevent static discharge.
**Solvent (e.g., CH₂Cl₂) **Volatile, potential carcinogen.Use a closed reactor system with a condenser to minimize emissions. Ensure adequate ventilation.

Table 2: Hazard and Mitigation Summary for Scale-Up.

Section 5: Downstream Processing & Analysis

Q8: How should I adapt my purification strategy from column chromatography to a scalable method?

Flash chromatography is generally not viable for multi-kilogram scale purification in a manufacturing setting. The preferred method is crystallization .

  • Solvent Screening: Perform a solvent screening study to find a suitable solvent or solvent system that provides high recovery and good impurity rejection. Common choices include isopropanol, ethanol/water, or heptane/ethyl acetate mixtures.

  • Controlled Cooling: Use the reactor jacket to control the cooling rate. A slow cooling profile is often key to growing larger, purer crystals and avoiding oiling out or crashing out of fine particles that are difficult to filter.

  • Seeding: Develop a seeding strategy. Introducing a small amount of pure product at the appropriate temperature can control the crystal form (polymorph) and particle size.

  • Filtration and Drying: Use a filter-dryer (e.g., Nutsche filter) for efficient solid-liquid separation and drying under vacuum at a controlled temperature.

Q9: What are the recommended Quality Control (QC) tests for the final [1,1'-Biphenyl]-4-yl sulfurofluoridate product?

A comprehensive QC panel ensures the product meets the required specifications for its use in SuFEx or other applications.

Analytical TechniqueParameter MeasuredTypical Specification
¹H and ¹⁹F NMR Identity and structure confirmationSpectrum conforms to reference
HPLC Purity and impurity profile≥ 98.0%
Mass Spectrometry (MS) Molecular weight confirmationConforms to theoretical mass
Melting Point Physical property and purity indicatorWithin a narrow range (e.g., 2-3 °C)
Karl Fischer Titration Water content≤ 0.1%

Table 3: Final Product QC Specifications.

References

  • Li, S., Wu, P., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Angewandte Chemie International Edition, 53(33), 8573-8576*. [Link]

  • Veryser, C., Demaerel, J., Bieliu̅nas, V., Gilles, P., & De Borggraeve, W. M. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic Letters, 19(19), 5244–5247. [Link]

  • Veryser, C., et al. (2017). Supporting Information for Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. KU Leuven Document Server. [Link]

  • Griz-Nogueira, L., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). ChemRxiv. [Link]

  • Organic Chemistry Portal. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic-chemistry.org. [Link]

  • Guo, T., et al. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry. [Link]

  • Qin, H.-L., et al. (2019). Applications of sulfuryl fluoride (SO2F2) in chemical transformations. Organic Chemistry Frontiers. [Link]

  • Dong, J., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Moses, J. E., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). The development of complementary methods for the synthesis of 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs). ResearchGate. [Link]

  • Chu, F., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-4-yl sulfurofluoridate. PubChem Compound Database. [Link]

  • ResearchGate. (2022). Analytical-scale synthesis of aryl-SF4Cl via flow microfluidic technology. ResearchGate. [Link]

  • Fors, B. P., et al. (2023). Late-Stage Fluorosulfurylation using Sulfuryl Fluoride Bound within a Metal-Organic Framework. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2019). Construction of Esters through Sulfuryl Fluoride (SO2F2) Mediated Dehydrative Coupling of Carboxylic Acids with Alcohols at Room Temperature. Organic-chemistry.org. [Link]

  • ResearchGate. (2019). Applications of sulfuryl fluoride (SO2F2) in chemical transformations. ResearchGate. [Link]

  • Airgas. (n.d.). SAFETY DATA SHEET - Sulphur Tetrafluoride. Airgas.com. [Link]

  • De Borggraeve, W. M., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]

  • Kelemen, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy) benzoate 8a (variant A). ResearchGate. [Link]

  • Cornella, J., & Pérez-Palau, M. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - SULFURYL FLUORIDE. NJ.gov. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros. [Link]

Sources

Reference Data & Comparative Studies

Validation

[1,1'-Biphenyl]-4-yl sulfurofluoridate vs biphenyl-4-sulfonyl fluoride reactivity comparison

A Reactivity Comparison Guide: Biphenyl-4-yl Fluorosulfate vs. Biphenyl-4-sulfonyl Fluoride in SuFEx Chemistry As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry continues to revolutionize chemical biology, materials scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Reactivity Comparison Guide: Biphenyl-4-yl Fluorosulfate vs. Biphenyl-4-sulfonyl Fluoride in SuFEx Chemistry

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry continues to revolutionize chemical biology, materials science, and drug discovery, selecting the appropriate S(VI) hub is critical for achieving desired chemoselectivity. While [1,1'-biphenyl]-4-sulfonyl fluoride and [1,1'-biphenyl]-4-yl sulfurofluoridate (fluorosulfate) share a common biphenyl scaffold and a reactive S–F bond, their electronic microenvironments dictate vastly different reactivity profiles.

This guide provides an in-depth, objective comparison of these two electrophiles, exploring the mechanistic causality behind their reactivity, quantitative performance data, and self-validating experimental protocols.

Mechanistic Causality: The Electronic Tuning of the S(VI) Center

The fundamental difference between these two hubs lies in the atom directly bridging the biphenyl ring and the sulfur center. This structural variance creates a profound divergence in their ground-state electrophilicity and stability.

Biphenyl-4-sulfonyl fluoride (Ar–SO₂F): The Active Electrophile In sulfonyl fluorides, the S(VI) center is directly bonded to the aryl carbon. The strong electron-withdrawing nature of the sulfonyl group leaves the sulfur atom highly electrophilic. Consequently, biphenyl-4-sulfonyl fluoride readily undergoes SuFEx reactions with amines and phenols under mild basic conditions (e.g., DBU, triethylamine) or via nucleophilic catalysis using 1-hydroxybenzotriazole (HOBt)[1]. However, this heightened reactivity can lead to non-specific conjugation in complex biological lysates[2].

[1,1'-Biphenyl]-4-yl sulfurofluoridate (Ar–OSO₂F): The Latent Electrophile Fluorosulfates feature an inserted oxygen atom (C–O–S linkage). While oxygen is electronegative, its lone pairs donate electron density into the S(VI) center via resonance. This resonance stabilization significantly lowers the ground-state electrophilicity of the S–F bond, resulting in attenuated reactivity[3]. As a result, biphenyl-4-yl fluorosulfate is incredibly resilient to hydrolysis, remaining stable in aqueous solutions across a wide pH range (1–10)[4].

This "latent" nature makes fluorosulfates the premier choice for proximity-enabled protein profiling; they remain unreactive in biological media until they are held in tight proximity to a nucleophilic residue (Tyr, Lys, His) within a protein binding pocket[2]. Furthermore, the –OSO₂F group can act as a pseudohalide, enabling orthogonal Pd-catalyzed cross-coupling reactions via C–O bond cleavage—a pathway not accessible to standard sulfonyl fluorides.

Divergent Reactivity Pathways

SuFEx_Reactivity cluster_hubs Biphenyl SuFEx Hubs SF Biphenyl-4-sulfonyl fluoride (Ar-SO₂F) Amine1 Amines / Phenols SF->Amine1 Mild Base (DBU / HOBt) FS Biphenyl-4-yl fluorosulfate (Ar-OSO₂F) Amine2 Amines / Phenols FS->Amine2 Strong Base (Barton's / NHC) PdCat Pd Catalyst + Ar-B(OH)₂ FS->PdCat Orthogonal Cross-Coupling Sulfonamide Sulfonamides / Sulfonates (High Yield) Amine1->Sulfonamide Sulfamate Sulfamates / Sulfates (Requires Strong Base) Amine2->Sulfamate Biaryl Terphenyls (C-O Bond Cleavage) PdCat->Biaryl

Fig 1: Divergent SuFEx and cross-coupling reactivity pathways of biphenyl-based S(VI) hubs.

Quantitative Reactivity Comparison

The following table synthesizes the operational parameters and reactivity metrics for both hubs, aiding in reagent selection for synthetic and biological applications.

ParameterBiphenyl-4-sulfonyl fluoride[1,1'-Biphenyl]-4-yl sulfurofluoridate
Linkage Structure Ar–SO₂FAr–O–SO₂F
S–F Electrophilicity HighAttenuated (Latent)
Aqueous Stability Moderate (Hydrolyzes slowly at high pH)Excellent (Stable at pH 1–10)[4]
Amidation Catalysts DBU, Et₃N, HOBt (10 mol%)[1]Ca(NTf₂)₂/DABCO, NHCs, Barton's Base
Biological Selectivity Prone to off-target conjugationHighly specific (Proximity-driven)[3]
Orthogonal Reactivity Desulfinative coupling (Harsh conditions)C–O Cleavage (Standard Pd-catalysis)
Diagnostic ¹⁹F NMR Shift ~ +66.45 ppm (Singlet)[5]~ +37.0 to +38.5 ppm (Singlet)

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and built-in analytical checkpoints to confirm reaction progress.

Protocol A: Synthesis of Biphenyl-4-sulfonyl fluoride via Halide Exchange

Causality: While gaseous SO₂F₂ can be used, synthesizing sulfonyl fluorides from bench-stable sulfonyl chlorides using aqueous potassium fluoride (KF) is safer and highly scalable. The biphasic nature of the reaction prevents the hydrolysis of the resulting sulfonyl fluoride[5].

  • Setup: In a round-bottom flask, dissolve biphenyl-4-sulfonyl chloride (1.0 equiv, 10 mmol) in acetonitrile (20 mL).

  • Activation: Add a saturated aqueous solution of KF (3.0 equiv, 30 mmol in 10 mL H₂O). Stir vigorously at room temperature for 12 hours.

  • Workup: Extract the biphasic mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoints:

    • TLC: The product will elute faster than the chloride. Expect an Rf​≈0.30 in 4% EtOAc/Hexanes[5].

    • NMR: Confirm success via ¹⁹F NMR. The appearance of a sharp singlet at +66.45 ppm confirms the formation of the S–F bond[5].

Protocol B: SuFEx Amidation of Biphenyl-4-sulfonyl fluoride

Causality: Direct reaction of sulfonyl fluorides with secondary amines can be sluggish. Adding 10 mol% HOBt acts as a nucleophilic catalyst. The nitrogen atom of HOBt attacks the S(VI) center, displacing the fluoride ion to form a highly reactive sulfonimidoyl intermediate, which is rapidly trapped by the amine to form the sulfonamide[1].

  • Setup: Dissolve biphenyl-4-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and morpholine (1.2 equiv, 0.6 mmol) in anhydrous toluene (2.0 mL).

  • Catalysis: Add HOBt (10 mol%) and DBU (10 mol%). Stir the mixture at room temperature for 24 hours.

  • Validation Checkpoints:

    • Visual: The reaction mixture may slightly darken, and a white precipitate (amine·HF salt) may form if molecular sieves are not used.

    • Analytical: ¹⁹F NMR will show the complete disappearance of the +66.45 ppm signal, indicating total consumption of the S–F bond.

Protocol C: Orthogonal Suzuki-Miyaura Coupling of Biphenyl-4-yl fluorosulfate

Causality: Because the S–F bond in fluorosulfates is resonance-stabilized and less electrophilic, the –OSO₂F group can function intact as a pseudohalide leaving group. Oxidative addition of Pd(0) occurs at the C–O bond, ejecting the fluorosulfate anion and allowing standard cross-coupling to proceed without cleaving the S–F bond prior to the catalytic cycle.

  • Setup: Charge a Schlenk flask with[1,1'-biphenyl]-4-yl sulfurofluoridate (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Reaction: Evacuate and backfill with N₂ (3x). Add degassed 1,4-dioxane/H₂O (4:1, 5 mL). Heat to 90 °C for 12 hours.

  • Validation Checkpoints:

    • TLC: Complete consumption of the UV-active fluorosulfate starting material.

    • Product Confirmation: Isolation of 1,1':4',1''-terphenyl. The ¹⁹F NMR of the crude mixture will show the disappearance of the characteristic +37 ppm fluorosulfate signal as the –OSO₂F group is ejected into the aqueous layer as a salt.

References

Sources

Comparative

A Comparative Guide for Drug Development Professionals: Sulfurofluoridate vs. Triflate as Leaving Groups on Biphenyl Scaffolds

From the Desk of a Senior Application Scientist In the intricate world of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone of molecular design. Its rigid, well-defined geometry provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

In the intricate world of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone of molecular design. Its rigid, well-defined geometry provides a reliable framework for constructing everything from blockbuster pharmaceuticals to advanced organic electronics. The functionalization of this privileged structure, however, is critically dependent on the strategic use of cross-coupling reactions, where the choice of leaving group can dictate the success or failure of a synthetic campaign.

For decades, the trifluoromethanesulfonate (triflate, -OTf) group has reigned as the gold standard—a highly reliable and reactive leaving group for a vast array of transformations.[1][2][3] Yet, the relentless pursuit of novel reactivity and more benign chemical processes has brought an exciting contender into the spotlight: the sulfurofluoridate (-OSO₂F) group, a key player in the burgeoning field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[4][5][6]

This guide provides an in-depth, evidence-based comparison of these two critical functional groups. We will move beyond simple definitions to explore the causality behind experimental choices, offering field-proven insights into their synthesis, stability, and performance in the context of biphenyl chemistry. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions, optimizing their synthetic strategies for efficiency, selectivity, and innovation.

The Triflate Group (-OTf): The Established Workhorse

The triflate group is arguably one of the best leaving groups known in organic chemistry.[1][2] Its exceptional ability to depart from a carbon center stems from the profound stability of the resulting triflate anion. This stability is a direct consequence of two key electronic features:

  • Inductive Effect: The three fluorine atoms exert a powerful electron-withdrawing effect through the sigma bonds, pulling electron density away from the sulfonyl group.

  • Resonance Stabilization: The negative charge on the oxygen atom is extensively delocalized across the other two oxygen atoms and the sulfur center.

This combination makes the triflate anion an extremely weak base, and consequently, an excellent nucleofuge.

Synthesis of Biphenyl Triflates

The conversion of a hydroxybiphenyl to its corresponding triflate is a standard and generally high-yielding transformation. The most common reagent for this purpose is triflic anhydride (Tf₂O), typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the triflic acid byproduct.

General Experimental Protocol: Synthesis of 4-Biphenylyl Trifluoromethanesulfonate

  • Preparation: A flame-dried round-bottom flask is charged with 4-hydroxybiphenyl (1.0 equiv.) and dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Base Addition: Pyridine (1.2 equiv.) is added dropwise to the stirred solution.

  • Triflation: Triflic anhydride (1.1 equiv.) is added slowly via syringe. The reaction is moisture-sensitive, so care must be taken to maintain anhydrous conditions.

  • Reaction Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature over 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure biphenyl triflate.

Performance in Cross-Coupling Reactions

Biphenyl triflates are exceptionally versatile substrates for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig aminations.[7][8][9][10] Their reactivity is often comparable to or even greater than that of aryl bromides, making them a reliable choice when milder reaction conditions are desired. For instance, a diverse array of aryl and vinyl triflates react cleanly at room temperature in Suzuki couplings using a Pd(OAc)₂/PCy₃ catalyst system.[9]

The Sulfurofluoridate Group (-OSO₂F): The SuFEx-Enabled Challenger

The sulfurofluoridate group has emerged from the field of SuFEx chemistry, a set of "click" reactions developed by K. Barry Sharpless.[4][6] Unlike traditional leaving groups, the primary role of the S-F bond in SuFEx is to act as a stable yet selectively reactive hub for connecting molecular fragments.[11][12] However, recent studies have begun to explore the "unconventional reactivity" of the entire sulfonyl fluoride moiety (-SO₂F) as a leaving group in its own right in transition metal catalysis.[13]

The aryl sulfurofluoridate (Ar-OSO₂F) is more stable to hydrolysis than its triflate counterpart.[6] This enhanced stability can be an advantage in complex, multi-step syntheses. The reactivity of the S-F bond can be "unlocked" under specific conditions, often with base or fluoride catalysis, to engage with nucleophiles.[6][14]

Synthesis of Biphenyl Sulfurofluoridates

The synthesis of aryl sulfurofluoridates is most effectively achieved by reacting the parent phenol with sulfuryl fluoride (SO₂F₂) gas. Given the hazardous nature of this gas, in situ or ex situ generation methods are highly preferred for laboratory-scale synthesis. A two-chamber reactor system is a particularly elegant solution.[5][15]

Experimental Protocol: Synthesis of [1,1'-Biphenyl]-4-yl sulfurofluoridate via Two-Chamber Reactor

This method, adapted from literature procedures, allows for the safe generation and use of SO₂F₂ gas.[5]

  • Chamber 1 (Gas Generation): N-Phenyltrifluoromethanesulfonimide (PhNTf₂, 1.5 equiv.) and potassium bifluoride (KHF₂, 1.0 equiv.) are combined in acetonitrile.

  • Chamber 2 (Reaction): 4-Hydroxybiphenyl (1.0 equiv.) and a base such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) are dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Assembly: The two chambers are connected, allowing the generated SO₂F₂ gas to diffuse into the reaction chamber and react with the phenoxide.

  • Reaction: The setup is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or NMR).

  • Workup & Purification: A standard aqueous workup followed by column chromatography yields the desired biphenyl sulfurofluoridate. This method has been shown to convert 4-fluoro-4′-hydroxybiphenyl to its corresponding triflate in 85% yield.[5][16]

Head-to-Head Comparison: Sulfurofluoridate vs. Triflate

The choice between these two leaving groups is not merely academic; it has practical implications for reaction design, substrate scope, and overall synthetic efficiency.

Synthesis and Handling
FeatureBiphenyl Triflate (-OTf)Biphenyl Sulfurofluoridate (-OSO₂F)
Primary Reagent Triflic Anhydride (Tf₂O)Sulfuryl Fluoride (SO₂F₂)
Reagent Handling Highly moisture-sensitive, fuming liquid. Requires strictly anhydrous conditions.Toxic gas. Best handled via in situ or ex situ generation (e.g., two-chamber reactor).[5][15]
Reaction Conditions Low temperature (0 °C to rt), fast reaction times (1-4 h).Room temperature, may require longer reaction times (4-16 h).
Byproducts Triflic acid (scavenged by base).Fluoride salts and base hydrochloride.
Product Stability Generally stable but can be susceptible to hydrolysis.Highly stable to hydrolysis over a wide pH range.[6]
Performance in Palladium-Catalyzed Cross-Coupling

While triflates are canonical substrates for cross-coupling, the use of aryl sulfonyl fluorides as leaving groups is a more recent innovation. The mechanism involves oxidative addition into the C–S bond, a departure from the C–O bond cleavage of triflates.[13]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling, a reaction where both biphenyl triflates and sulfurofluoridates can serve as the electrophilic partner (Ar-LG). The key point of entry is the oxidative addition step, where the palladium(0) catalyst inserts into the Ar-LG bond.

Suzuki_Miyaura_Cycle cluster_labels Pd0 Pd(0)L₂ ArPdLG Ar-Pd(II)L₂-LG Pd0->ArPdLG:w Ar-LG OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdLG->ArPdR:w R'-B(OR)₂ Base Transmetal Transmetalation ArPdR->Pd0:w Ar-R' Product_out Ar-R' RedElim Reductive Elimination ArLG_in Ar-LG (Triflate or Sulfurofluoridate) Boronic_in R'-B(OR)₂ Base_in Base

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Diagram: Two-Chamber Reactor for Sulfurofluoridate Synthesis

This setup enables the safe, controlled generation and reaction of SO₂F₂ gas, making the synthesis of sulfurofluoridates accessible on a standard laboratory scale.

Two_Chamber_Reactor cluster_gen Chamber 1: Gas Generation cluster_reac Chamber 2: Reaction GenFlask PhNTf₂ + KHF₂ in MeCN SO2F2_gas SO₂F₂ Gas Diffusion GenFlask->SO2F2_gas ReacFlask Ar-OH + Base in Solvent Product Ar-OSO₂F (Biphenyl Sulfurofluoridate) ReacFlask->Product Reaction SO2F2_gas->ReacFlask

Sources

Safety & Regulatory Compliance

Safety

[1,1'-Biphenyl]-4-yl sulfurofluoridate proper disposal procedures

#[1,1'-Biphenyl]-4-yl Sulfurofluoridate: Comprehensive Safety, Handling, and Disposal Guide As a Senior Application Scientist overseeing chemical biology and synthetic workflows, I frequently guide laboratories transitio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

#[1,1'-Biphenyl]-4-yl Sulfurofluoridate: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist overseeing chemical biology and synthetic workflows, I frequently guide laboratories transitioning to Sulfur (VI) Fluoride Exchange (SuFEx) click chemistry. Reagents like [1,1'-Biphenyl]-4-yl sulfurofluoridate offer unprecedented chemoselectivity and thermodynamic stability. However, the exact properties that make this compound an exceptional electrophile—its resistance to reduction and thermolysis—also fundamentally alter how we must manage its lifecycle and disposal.

Unlike traditional sulfonyl chlorides, which rapidly hydrolyze in ambient moisture, aryl fluorosulfates persist in the environment and cannot be neutralized via simple aqueous quenching[1]. Furthermore, their degradation during waste processing releases hazardous hydrogen fluoride (HF) and sulfur oxides (SOx)[2]. This guide provides the definitive, self-validating protocols required to handle and dispose of this reagent safely.

Operational Context & Chemical Profile

[1,1'-Biphenyl]-4-yl sulfurofluoridate (CAS 51451-35-5) is a crystalline or liquid aryl fluorosulfate used to covalently link molecules via the S(VI)-F motif[3]. In drug development and proteomics, it acts as a highly selective warhead. Because the S-F bond is virtually inert until activated by a specific nucleophile or catalyst, the unreacted chemical remains intact in waste streams[1].

The Causality of Disposal Rigor: Washing this compound down the drain is both illegal and environmentally disastrous. It must be treated as a persistent halogenated organic compound. Upon high-temperature incineration, the S(VI)-F bond breaks, releasing highly corrosive HF gas. Therefore, disposal facilities must be explicitly equipped with calcium-based acid-gas scrubbers[2].

Quantitative Hazard & Logistics Data

To facilitate rapid risk assessment and waste manifesting, the following table summarizes the critical physicochemical and logistical parameters of [1,1'-Biphenyl]-4-yl sulfurofluoridate.

Property / ParameterValue / SpecificationOperational Implication
CAS Number 51451-35-5Essential identifier for hazardous waste manifesting[3].
Molecular Formula C12H9FO3SIndicates the presence of F and S; dictates halogenated waste segregation[3].
Molecular Weight 252.26 g/mol Required for stoichiometric waste calculations and mass balance checks[3].
Chemical Stability High (Resists reduction)Cannot be neutralized via simple aqueous hydrolysis; persists in standard waste[1].
Combustion Byproducts HF, SOx, COxMandates incineration in a facility equipped with acid-gas scrubbers[2].
Incompatibilities Strong bases, active metalsContact can trigger premature S-F bond cleavage and localized HF release.

SuFEx Reaction Pathway & Waste Generation Logic

Understanding the reaction mechanism is critical for predicting waste composition. Every successful SuFEx conjugation inherently generates a stoichiometric equivalent of fluoride ions (F-)[4].

G A [1,1'-Biphenyl]-4-yl sulfurofluoridate C SuFEx Click Reaction (Base Catalyzed) A->C B Nucleophile (e.g., Amine/Phenol) B->C D Covalent Conjugate (Product) C->D High Yield E Fluoride Ion (F-) (Hazardous Byproduct) C->E Stoichiometric Waste

SuFEx click chemistry pathway highlighting stoichiometric fluoride waste generation.

Immediate Spill Response & Containment Protocol

In the event of a spill, the primary objective is to prevent the compound from entering the water supply or reacting with incompatible materials.

Step-by-Step Methodology:

  • Isolation and PPE Procurement: Immediately restrict access to the spill zone. Personnel must don rubber acid- and alkali-resistant gloves, tightly sealed protective goggles, and a lab coat. For large spills outside a fume hood, a self-contained breathing apparatus (SCBA) or full-face respirator is required due to potential aerosolization.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or silica gel[2].

    • Causality Note: Do not use reactive or basic absorbents. Aryl fluorosulfates are incompatible with strong bases; using them can trigger uncontrolled exothermic reactions and premature HF release.

  • Mechanical Collection: Using a non-sparking, dust-proof wet brush or plastic scoop, transfer the absorbed mixture into a tightly closable, chemically compatible secondary container (e.g., high-density polyethylene, HDPE)[2].

  • Surface Decontamination: Wipe the affected area with a mild detergent and water. Collect all contaminated wipes and place them in the solid hazardous waste bin.

  • Self-Validation Check: After decontamination, verify the absence of residual fluorosulfate by swabbing the area and checking for residual acidity using pH paper moistened with distilled water. A neutral pH confirms successful surface decontamination, as degradation products include acidic species.

Waste Segregation & Disposal Decision Matrix

Proper segregation prevents catastrophic incinerator damage and ensures regulatory compliance.

DisposalLogic Start Identify Waste Type Pure Pure Unused Chemical or Concentrated Stock Start->Pure Reaction Post-Reaction Mixture (Contains F- & Solvents) Start->Reaction Spill Spill Cleanup Material (Absorbents/PPE) Start->Spill Bin1 Halogenated Organic Waste (Requires HF Scrubbing) Pure->Bin1 Reaction->Bin1 Bin2 Solid Hazardous Waste (Incineration) Spill->Bin2

Decision matrix for segregating [1,1'-Biphenyl]-4-yl sulfurofluoridate waste streams.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

This SOP guarantees that all S(VI)-F containing materials are processed safely and legally.

Step-by-Step Methodology:

  • Halogenated Liquid Waste Segregation: Collect all liquid reaction mixtures, stock solutions, and organic extracts containing[1,1'-Biphenyl]-4-yl sulfurofluoridate in designated "Halogenated Organic Waste" carboys.

    • Causality Note: Segregation is critical. Fluorinated compounds require specialized high-temperature incineration in facilities equipped with calcium-based scrubbers to neutralize the resulting HF gas[2]. Mixing this with non-halogenated waste can exceed the halogen tolerance of standard incinerators.

  • Solid Waste Management: Dispose of chemically contaminated pipettes, reaction vials, and silica gel from chromatography in puncture-resistant, labeled solid hazardous waste containers[5]. Do not dispose of these in standard biohazard or municipal trash.

  • Empty Container Decontamination: Thoroughly empty the original manufacturer's container. The container must be triple-rinsed with a compatible solvent (e.g., dichloromethane or ethyl acetate). Collect the rinsate in the halogenated waste carboy. Deface the original label and dispose of the dry container according to institutional empty-container policies[5].

  • Self-Validation Check (Mass Balance): Before sealing the waste carboy for institutional pickup, verify that the waste log matches the stoichiometric input of the SuFEx reactions performed. A mass balance check ensures no fugitive emissions or unlogged hazardous waste remain in the laboratory.

References

  • Source: National Institutes of Health (NIH)
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL
  • SAFETY DATA SHEET - Fluigent Source: Fluigent URL
  • Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL
  • Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates Source: Organic Letters - ACS Publications URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-yl sulfurofluoridate
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-yl sulfurofluoridate
© Copyright 2026 BenchChem. All Rights Reserved.